4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride
Descripción
BenchChem offers high-quality 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7(16)5-1-3-6(4-2-5)8(14-15-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWSNXYROONOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Photoaffinity Labeling Using 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride and its Carboxylic Acid Analogue
Audience: Researchers, scientists, and drug development professionals.
Abstract
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize ligand-receptor interactions, which is a critical step in rational drug design and discovery. This guide provides a comprehensive overview of the mechanism and application of photoaffinity probes derived from the 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl (TDB) moiety. We will delve into the unique properties of the trifluoromethylaryl diazirine group, the synthesis of custom photoaffinity probes, and a detailed protocol for a typical photoaffinity labeling experiment. This document is intended to serve as a technical resource for researchers aiming to leverage this technology for the elucidation of biological interactions.
Introduction to Photoaffinity Labeling
Understanding the intricate dance between small molecules and their protein targets is fundamental to deciphering biological pathways and developing novel therapeutics. Photoaffinity labeling is a technique that allows for the creation of a covalent bond between a ligand and its biological receptor upon photoirradiation. This process transforms a transient, non-covalent interaction into a stable, covalent one, enabling the identification of the binding partners and the specific sites of interaction.
The core of a photoaffinity labeling experiment lies in the design of a specialized probe. This probe consists of three key components:
-
A recognition element: This is typically the ligand of interest or a close analogue that retains high affinity for the target receptor.
-
A photoreactive group: This is a chemical moiety that is inert in the dark but, upon activation with light of a specific wavelength, generates a highly reactive intermediate.
-
A reporter tag (optional but recommended): This is a functional group, such as biotin or an alkyne, that facilitates the detection, enrichment, and identification of the labeled protein.
The general workflow of a photoaffinity labeling experiment involves incubating the probe with a complex biological sample (e.g., cell lysate, intact cells), followed by UV irradiation to induce covalent cross-linking. The labeled proteins are then typically enriched using the reporter tag and identified by mass spectrometry.
The Trifluoromethylaryl Diazirine Moiety: A Superior Photoreactive Group
Several types of photoreactive groups have been developed, including aryl azides and benzophenones. However, 3-trifluoromethyl-3-aryldiazirines have emerged as one of the most effective photophores for several reasons.
The key advantages of the trifluoromethylaryl diazirine group include:
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Small Size: The diazirine group is relatively small, minimizing perturbation of the ligand's binding affinity for its target.
-
High Reactivity of the Generated Carbene: Upon photolysis, the diazirine extrudes nitrogen gas to generate a highly reactive singlet carbene. This carbene can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in a non-selective manner, making it an efficient cross-linker.[1]
-
Suppression of Undesired Rearrangements: A common side reaction for some diazirines is isomerization to a linear diazo compound, which is less reactive and can lead to lower labeling efficiency. The presence of the trifluoromethyl group suppresses this rearrangement, favoring the generation of the desired carbene intermediate.
-
Photochemical Activation at Biologically Benign Wavelengths: Trifluoromethylaryl diazirines are typically activated by UV light in the 350-370 nm range. This wavelength is less damaging to biological samples compared to the shorter wavelengths required for some other photophores.[2]
-
Chemical Stability: The diazirine ring is stable under many common chemical reaction conditions, allowing for its incorporation into complex molecules.
Mechanism of Action of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl Derivatives
The 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl moiety serves as a versatile building block for creating custom photoaffinity probes. While the benzoyl chloride derivative can be used, the corresponding carboxylic acid, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid (TDBA), is more commonly employed due to its stability and ease of use in standard bioconjugation reactions.[2]
Probe Synthesis
The synthesis of a photoaffinity probe using TDBA typically involves the coupling of its carboxylic acid group to a primary amine on the ligand of interest. This is a standard amide bond formation reaction that can be achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]
The benzoyl chloride, being a more reactive acylating agent, can directly react with nucleophiles like amines and alcohols without the need for activating agents.[3] However, its higher reactivity also makes it more susceptible to hydrolysis, requiring anhydrous reaction conditions.[3]
DOT Diagram: Synthesis of a Photoaffinity Probe
Caption: Synthesis of a photoaffinity probe via EDC/NHS coupling.
Photoactivation and Cross-linking
Once the photoaffinity probe is synthesized and introduced to the biological system, the key event is the photoactivation of the diazirine ring.
Upon irradiation with UV light (typically 365 nm), the diazirine undergoes photolysis, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive singlet carbene. This carbene is a short-lived, electrophilic species that will rapidly and indiscriminately insert into nearby chemical bonds within the binding pocket of the target protein. This insertion reaction forms a stable, covalent bond, permanently linking the ligand to its receptor.
A potential side reaction is the photoisomerization of the diazirine to a linear diazo compound. While this diazo intermediate can also be photolytically converted to the carbene, it is a less efficient process. The trifluoromethyl group on the diazirine significantly minimizes this side reaction.
DOT Diagram: Photoactivation and Cross-linking Mechanism
Caption: Mechanism of photoactivation and covalent cross-linking.
Experimental Protocol: Photoaffinity Labeling
This section outlines a general protocol for a photoaffinity labeling experiment using a custom probe synthesized from TDBA. This protocol should be optimized for the specific probe and biological system under investigation.
Materials
-
Photoaffinity probe (synthesized and purified)
-
Biological sample (e.g., purified protein, cell lysate, or intact cells)
-
Appropriate buffer (e.g., PBS, Tris-HCl)
-
UV lamp (365 nm)
-
Reaction tubes (UV-transparent, e.g., quartz or certain plastics)
-
Ice bath
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
Step-by-Step Methodology
-
Probe Incubation:
-
Prepare a stock solution of the photoaffinity probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe to the desired final concentration in the reaction buffer.
-
Add the probe to the biological sample. The optimal concentration of the probe and the incubation time should be determined empirically. A typical starting point is a 1:1 to 10:1 molar ratio of probe to target protein.
-
Incubate the mixture for a sufficient time to allow for binding of the probe to its target. This can range from minutes to hours, depending on the binding kinetics. Perform this step in the dark to prevent premature activation of the probe.
-
-
UV Irradiation:
-
Place the reaction tubes on ice to minimize heat-induced damage to the sample.
-
Irradiate the samples with a 365 nm UV lamp. The irradiation time is a critical parameter to optimize; it should be long enough to achieve efficient cross-linking but short enough to avoid sample degradation. Typical irradiation times range from 1 to 30 minutes.[4][5]
-
Include a "no UV" control to ensure that any observed labeling is light-dependent.
-
-
Sample Analysis:
-
After irradiation, the samples are ready for analysis.
-
SDS-PAGE and Western Blotting: If the probe contains a reporter tag like biotin, the labeled proteins can be visualized by separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with a streptavidin-conjugated antibody.[1]
-
Enrichment and Mass Spectrometry: For target identification, the biotinylated proteins can be enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the labeled protein and potentially the site of modification.
-
DOT Diagram: Experimental Workflow
Caption: General workflow for a photoaffinity labeling experiment.
Data Interpretation and Considerations
-
Specificity of Labeling: It is crucial to demonstrate that the observed labeling is specific to the intended target. This can be achieved through competition experiments, where the labeling is performed in the presence of an excess of the unlabeled ligand. A significant reduction in labeling in the presence of the competitor indicates specific binding.
-
Labeling Efficiency: The efficiency of photo-cross-linking can be influenced by several factors, including the binding affinity of the probe, the lifetime of the carbene, and the accessibility of reactive amino acid residues within the binding site.
-
Probe Design: The position of the photoreactive group on the ligand is critical. It should be placed in a region that is in close proximity to the target protein upon binding, but its placement should not significantly disrupt the binding affinity.
Conclusion
Photoaffinity labeling with probes derived from 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid is a robust and versatile technique for the study of biomolecular interactions. The unique properties of the trifluoromethylaryl diazirine photophore offer significant advantages in terms of efficiency and stability. By following a well-designed experimental protocol and carefully considering the potential challenges, researchers can successfully employ this powerful tool to gain valuable insights into the molecular basis of biological recognition.
References
-
Geurink, P. P., et al. (2010). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 53(2), 719-727. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Dubinsky, L., et al. (2012). A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. Chemical Communications, 48(39), 4749-4751. [Link]
- Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Journal of Synthetic Organic Chemistry, Japan, 66(10), 984-993.
-
Li, Z., et al. (2013). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Angewandte Chemie International Edition, 52(41), 10838-10842. [Link]
-
Lala, A. K., et al. (1984). Design and synthesis of new fluorescent photoaffinity labels to study membrane structure. Journal of Biosciences, 6(7), 1229-1235. [Link]
- Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(11), 1053-1059.
-
Dakoji, S., et al. (2006). Synthesis of trifluoromethylaryl diazirine and benzophenone derivatives of etomidate that are potent general anesthetics and effective photolabels for probing sites on ligand-gated ion channels. Journal of Medicinal Chemistry, 49(16), 4944-4952. [Link]
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
Creative Biolabs. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker. [Link]
-
Prestwich, G. D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 36484-36492. [Link]
-
Warne, T., et al. (2013). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Angewandte Chemie, 125(41), 11042-11046. [Link]
-
Wanner, M. J., & Kool, E. T. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 163-171. [Link]
Sources
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- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Chemical Properties, Stability, and Application of 4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride
Executive Summary
In the fields of proteomics, drug discovery, and materials science, capturing transient molecular interactions is a persistent challenge. Photoaffinity labeling (PAL) has emerged as a definitive solution, with 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride standing as a premier heterobifunctional crosslinking reagent. By combining a highly reactive electrophilic acyl chloride with a photoactivatable trifluoromethyl diazirine photophore, this molecule allows researchers to covalently tether "bait" molecules to unknown "prey" targets with exceptional spatial and temporal control.
This whitepaper provides a comprehensive analysis of the chemical properties, stability profiles, and mechanistic causality of this reagent, alongside field-proven, self-validating protocols for its application.
Structural and Chemical Properties
The utility of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride lies in its bifunctional architecture, which segregates the initial bioconjugation step from the subsequent photo-crosslinking event.
The Benzoyl Chloride Moiety (Bioconjugation)
Unlike its parent carboxylic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA), which requires in situ activation with EDC/NHS[1], the benzoyl chloride derivative is pre-activated. This highly electrophilic center undergoes rapid nucleophilic acyl substitution with primary amines and hydroxyls.
-
Causality: Utilizing the acid chloride bypasses the aqueous instability and side-reactions associated with EDC/NHS coupling. It enables high-yield, stoichiometric conjugation to "bait" molecules (e.g., small molecule drugs, peptides) in anhydrous organic solvents, ensuring the diazirine photophore is cleanly installed without degrading the bait's pharmacophore.
The Trifluoromethyl Diazirine Moiety (Photoactivation)
The diazirine ring is a three-membered heterocycle containing two nitrogen atoms. Upon UV irradiation (~350–365 nm), it expels nitrogen gas to generate a highly reactive carbene intermediate[2].
-
Causality of the CF₃ Group: The inclusion of the strongly electron-withdrawing trifluoromethyl (–CF₃) group is not arbitrary. Aliphatic or unsubstituted diazirines are prone to intramolecular rearrangements (such as alkene formation) upon activation. The strong C–F bonds and electron-withdrawing nature of the –CF₃ group prevent these structural rearrangements in the excited state, stabilizing the intermediate and heavily favoring high-energy carbene insertion over inactive diazoalkane isomerization[3]. Furthermore, the compact size of the –CF₃ diazirine is nearly isosteric to a methyl group, minimizing steric hindrance that could disrupt the bait molecule's biological activity[2].
Stability Profile
Understanding the stability of both functional groups is critical for experimental reproducibility. The molecule exhibits a dichotomy in its stability: exceptional photochemical robustness paired with acute hydrolytic sensitivity.
Table 1: Physicochemical and Stability Metrics
| Parameter | Characteristic / Metric | Practical Implication |
| Ambient Light Stability | High (Negligible degradation over 30 days) | Can be handled under standard laboratory lighting; no need for strict darkroom conditions during synthesis[4]. |
| Moisture Sensitivity | Extreme (Hydrolyzes rapidly to TDBA) | Must be stored under inert gas (Argon/N₂). All conjugation reactions must use strictly anhydrous solvents. |
| Thermal Stability | Stable up to ~80°C | Conjugation can be performed at room temperature. Long-term storage requires refrigeration (2–8°C)[5]. |
| Activation Wavelength | 350 – 365 nm (UVA) | Safely activates without causing UV-induced damage to biological samples (proteins/nucleic acids)[1]. |
| Carbene Half-Life | Nanoseconds | Ensures crosslinking only occurs with immediate spatial neighbors (zero-length crosslinking)[2]. |
Mechanism of Action
The workflow of utilizing 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is a two-stage process.
Workflow of bioconjugation and subsequent photoaffinity labeling.
Photochemical Carbene Generation
Upon irradiation, the diazirine ring cleaves. While a minor fraction may photoisomerize into a diazoalkane, the major pathway yields a singlet carbene. Through Intersystem Crossing (ISC), this can transition to a triplet carbene. The singlet carbene inserts directly into O–H and N–H bonds, while the triplet carbene typically undergoes radical recombination to insert into unactivated C–H bonds[5].
Photochemical mechanism of carbene generation and bond insertion.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major phase includes a verification step to prevent downstream failure.
Protocol A: Anhydrous Bioconjugation to a "Bait" Amine
Objective: Covalently attach the diazirine photophore to a primary amine on a target drug or peptide.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve 1.0 equivalent of the "Bait" amine in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Causality: Trace water will hydrolyze the benzoyl chloride to TDBA, halting the reaction.
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acyl substitution, driving the reaction forward.
-
Reagent Addition: Dropwise, add 1.1 equivalents of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride dissolved in anhydrous DCM at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours under Argon.
-
Self-Validation (LC-MS): Quench a 1 µL aliquot in methanol and analyze via LC-MS. Validation metric: Look for the complete disappearance of the Bait mass and the appearance of the[Bait + 212 Da] adduct mass. The unique isotopic signature of the CF₃ group can also be verified via ¹⁹F NMR (characteristic shift at ~ -67 ppm)[3].
-
Purification: Purify the resulting photoprobe via flash chromatography or preparative HPLC.
Protocol B: Photoaffinity Labeling (PAL) of a "Prey" Protein
Objective: Crosslink the synthesized photoprobe to its biological target.
-
Incubation: Incubate the purified photoprobe (1–10 µM) with the target protein lysate or live cells in a suitable physiological buffer (e.g., PBS, pH 7.4) for 30–60 minutes at 4°C or 37°C, depending on binding kinetics.
-
Cooling: Transfer the samples to an ice bath. Causality: UV irradiation generates localized heat. Cooling prevents thermal denaturation of the protein target during crosslinking.
-
Irradiation: Irradiate the samples using a UV lamp (350–365 nm, ~10–20 W) at a distance of 3–5 cm for 10 to 20 minutes. Causality: This specific wavelength efficiently cleaves the diazirine without causing UV-C induced DNA/protein damage[1].
-
Quenching: The highly reactive carbene has a half-life of nanoseconds. Any carbene that does not insert into the protein will rapidly react with water in the buffer to form a stable, inert alcohol byproduct. No chemical quenching agent is required.
-
Downstream Analysis: Proceed with SDS-PAGE, Western blotting, or in-gel trypsin digestion followed by tandem mass spectrometry (MS/MS) to identify the crosslinked target.
Comparative Analysis of Photophores
To contextualize the superiority of the trifluoromethyl diazirine system, it must be compared against legacy photophores.
Table 2: Comparison of Common Photoaffinity Reagents
| Feature | Trifluoromethyl Diazirine | Aryl Azide | Benzophenone |
| Reactive Intermediate | Carbene | Nitrene | Diradical |
| Activation Wavelength | 350 – 365 nm | 250 – 280 nm (Damaging) | 350 – 360 nm |
| Steric Bulk | Very Small (Isosteric to methyl) | Small | Large (Bulky dual rings) |
| Insertion Preference | C-H, N-H, O-H (Universal) | Nucleophiles (Biased) | C-H bonds (Methionine biased) |
| Irradiation Time | Fast (Minutes) | Fast (Minutes) | Slow (Hours) |
References
-
Creative Biolabs. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker Product Information. Retrieved from:[Link]
-
Kumar, et al. (MDPI). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 2023. Retrieved from:[Link]
-
Nanyang Technological University (DR-NTU). Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines. 2020. Retrieved from:[Link]
-
Chemical Science (RSC). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. 2021. Retrieved from:[Link]
-
National Institutes of Health (PMC). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. 2014. Retrieved from:[Link]
Sources
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. mdpi.com [mdpi.com]
- 5. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
Optimal UV Excitation Wavelength for 4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride: A Comprehensive Guide to Photoaffinity Labeling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Introduction to Trifluoromethyl Diazirines in Chemical Biology
In the realm of forward chemical genetics and drug target deconvolution, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride stands as a premier heterobifunctional building block. This reagent is engineered to convert primary amine-containing small molecules or peptides into highly reactive photoaffinity probes (PAPs)[1].
The compound features two critical domains:
-
The Benzoyl Chloride Handle: A highly electrophilic moiety that rapidly acylates primary amines to form stable amide bonds, allowing for seamless conjugation to a pharmacophore[1].
-
The Trifluoromethyl Diazirine Warhead: A compact, photoreactive group that, upon specific UV excitation, forms a covalent crosslink with proximal amino acid residues on a target protein[2].
Understanding the exact optimal UV excitation wavelength—and the physical chemistry driving it—is paramount for maximizing crosslinking yield while preserving the biological integrity of the target system.
The Mechanistic Imperative: Photolysis and Carbene Generation
The utility of the diazirine warhead relies entirely on its photochemical activation. The diazirine ring has a specific absorption maximum ( λmax ) at approximately 350–355 nm[3].
When irradiated with long-wave UV light (UV-A), the diazirine ring absorbs a photon, triggering the rapid extrusion of nitrogen gas ( N2 ) and the generation of a highly reactive singlet carbene intermediate[1][4]. The electron-withdrawing trifluoromethyl group serves a critical mechanistic purpose: it stabilizes the intermediate, preventing deleterious side reactions (such as diazo isomerization) that plague non-fluorinated diazirines, ensuring the carbene rapidly inserts into nearby C-H, N-H, or O-H bonds within a ~3 Å radius[1][2].
Figure 1: Mechanism of diazirine photoactivation and carbene insertion.
Wavelength Optimization: Balancing Reactivity and Biological Integrity
The optimal excitation wavelength for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride derivatives is strictly 345 nm to 365 nm [4][5].
Choosing the correct wavelength is an exercise in balancing thermodynamic activation with biological preservation. Short-wave UV-C light (e.g., 254 nm) possesses higher energy but is highly destructive to biological macromolecules, causing aromatic amino acid oxidation and thymine dimer formation in DNA[5]. Conversely, wavelengths above 400 nm lack the energy required to overcome the activation barrier for N2 extrusion.
Table 1: Comparison of UV Wavelengths for Photoaffinity Labeling
| Wavelength (nm) | UV Band | Diazirine Reactivity | Biological Impact | Application Recommendation |
| 254 nm | UV-C | High | Severe (Protein/DNA photodestruction) | Strictly Avoid [5] |
| 302 nm | UV-B | High | Moderate (Induces oxidative stress) | Not Recommended |
| 345 nm | UV-A | Optimal | Minimal | Ideal (Requires specialized lamps)[5] |
| 365 nm | UV-A | High | Minimal | Standard (Broadly accessible)[3][5] |
Note: While 345 nm represents the absolute absorption peak, standard 365 nm high-wattage lamps (e.g., Stratalinker or mercury vapor lamps) are universally adopted due to their commercial availability and excellent crosslinking efficiency[5].
Experimental Methodology: A Self-Validating Photo-Crosslinking Workflow
A robust photoaffinity labeling protocol must be treated as a self-validating system. The following methodology outlines the critical steps for utilizing 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, emphasizing the causality behind each physical manipulation.
Figure 2: Standard workflow for diazirine-based photoaffinity labeling.
Step-by-Step Protocol
Step 1: Probe Synthesis and Preparation
-
Action: React 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride with the primary amine of your ligand in an anhydrous organic solvent (e.g., DMF or DMSO) using a mild base (e.g., DIPEA).
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the benzoyl chloride into an unreactive benzoic acid derivative.
Step 2: Biological Incubation (The Dark Phase)
-
Action: Incubate the purified probe with the target protein or cell lysate at a final concentration of 0.5–2 mM for 30 minutes on ice[6]. Critically, this must be done in the dark or under red light.
-
Causality: Ambient laboratory light contains trace UV radiation that can prematurely trigger diazirine activation before the probe has achieved thermodynamic equilibrium within the protein's binding pocket[3].
Step 3: UV Irradiation (The Activation Phase)
-
Action: Transfer the sample to a shallow, uncovered multi-well plate. Place the plate on an ice bath. Position a 365 nm UV lamp (e.g., 5 × 15 Watt bulbs) exactly 3–5 cm above the sample. Irradiate for 5 to 15 minutes[3][6].
-
Causality (Vessel Geometry): UV light attenuates logarithmically as it passes through aqueous media. A shallow, uncovered vessel ensures uniform photon distribution and prevents the plastic lid from absorbing the UV-A rays[6].
-
Causality (Temperature Control): High-wattage UV lamps generate significant thermal energy. If the sample is not kept on ice, localized heating will increase the kinetic energy of the system, promoting non-specific diffusion of the probe and denaturing the target protein, thereby destroying the native binding pose[6].
Step 4: Quenching and Downstream Processing
-
Action: Stop the reaction by adding a quenching buffer (e.g., 50-100 mM Tris)[6]. Proceed to Cu(I)-catalyzed click chemistry to attach a biotin or fluorophore reporter, followed by SDS-PAGE or LC-MS/MS[3][7].
Trustworthiness: Designing a Self-Validating System
To ensure experimental trustworthiness, the protocol must rule out non-specific carbene insertion. A single crosslinking experiment is scientifically incomplete without the following built-in controls:
-
The Competition Assay (Specificity Control): Pre-incubate the biological sample with a 10- to 100-fold molar excess of the unmodified ligand before adding the diazirine probe. If the crosslinking is specific to the active site, the unmodified ligand will outcompete the probe, and the resulting signal (e.g., fluorescent band on a gel) will disappear[1].
-
The "No UV" Dark Control (Background Control): Process a parallel sample through the entire workflow (including click chemistry and enrichment) without exposing it to the 365 nm light. This validates that any detected signal is strictly the result of covalent photochemical crosslinking, rather than non-covalent aggregation or background click-chemistry noise[3].
References[1] Mode of Action of cGMP-dependent Protein Kinase-specific Inhibitors Probed by Photoaffinity Cross-linking Mass Spectrometry - PMC (nih.gov)
URL:[3] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC (nih.gov) URL:[5] Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0) - ThermoFisher URL:[4] Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US URL:[7] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC (nih.gov) URL:[6] Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0) - ThermoFisher URL:[2] Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC (nih.gov) URL:
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- 1. Mode of Action of cGMP-dependent Protein Kinase-specific Inhibitors Probed by Photoaffinity Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to Primary Amines
Abstract
This document provides a comprehensive guide for the conjugation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to primary amines. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of photo-affinity probes for target identification and validation studies. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide essential information on safety, purification, and characterization. The trifluoromethyl-diazirine moiety is a highly efficient photo-crosslinker upon UV activation, and this guide provides the foundational chemistry to incorporate this powerful tool into a variety of molecular probes.[1][2][3][4]
Introduction: The Power of Photo-Affinity Labeling
Photo-affinity labeling (PAL) is a powerful technique to identify and study non-covalent molecular interactions, such as those between a small molecule ligand and its protein target.[1][3][5] The core principle involves a photo-reactive molecule that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[1][6] Among the various photo-activatable groups, 3-trifluoromethyl-3-aryl-diazirines have emerged as a preferred choice due to their small size, stability in various chemical conditions, and the high reactivity of the carbene intermediate generated upon photolysis.[5][7][8][9] The trifluoromethyl group specifically enhances the stability of the diazirine ring and minimizes undesired side reactions like diazo isomerization.[7][8]
The reagent at the center of this protocol, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, is a heterobifunctional linker. It possesses a reactive acyl chloride for facile conjugation to nucleophiles like primary amines, and the trifluoromethyl-diazirine for subsequent UV-induced crosslinking.[10] This guide will walk you through the process of covalently attaching this photo-reactive warhead to your primary amine-containing molecule of interest.
Chemical Mechanism and Rationale
The conjugation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to a primary amine is a classic example of nucleophilic acyl substitution . The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This reaction proceeds through a tetrahedral intermediate, which then collapses to form a stable amide bond, eliminating hydrochloric acid (HCl) as a byproduct.[11]
To drive the reaction to completion and neutralize the HCl generated, a non-nucleophilic base is typically employed. The choice of base and solvent is critical to ensure the stability of both the starting materials and the final product, while promoting efficient amide bond formation.
Diagram of the Acylation Reaction
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the primary amine substrate.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride | ≥95% | Sigma-Aldrich |
| Primary amine of interest | As required | N/A |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |
| Brine (Saturated aqueous NaCl solution) | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Silica gel for flash column chromatography | 230-400 mesh | MilliporeSigma |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | Fisher Scientific |
Safety Precautions
-
Acyl Chlorides: 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazirine Compounds: Diazirine-containing compounds are light-sensitive and can be thermally unstable.[9][12][13] It is crucial to perform all reactions and purification steps in the dark or under amber/red light to prevent premature decomposition of the diazirine moiety.[9][13] While trifluoromethyl diazirines are generally more stable, it is good practice to avoid high temperatures.[7][14]
-
Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood.
Step-by-Step Conjugation Procedure
-
Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The concentration will depend on the solubility of your amine, but a starting point of 0.1 M is often suitable.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.
-
-
Reaction:
-
In a separate, dry vial, dissolve 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Cool the primary amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl (if your product is stable to acid), saturated aqueous NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes is a common starting point.
-
It is imperative to protect the column from light by wrapping it in aluminum foil.
-
Experimental Workflow Diagram
Caption: General workflow for the conjugation reaction.
Characterization of the Conjugate
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet). Aromatic signals from the benzoyl group will also be present.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.[17] The chemical shift will be characteristic of the trifluoromethyl-diazirine moiety.
-
¹³C NMR: The appearance of a new amide carbonyl signal (typically around 165-175 ppm) is a key indicator of successful conjugation.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized conjugate.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive acyl chloride (hydrolyzed) | Use fresh or properly stored 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride. Ensure all glassware and solvents are anhydrous. |
| Low reactivity of the primary amine | Increase the reaction temperature (cautiously, to avoid diazirine decomposition) or use a more activating base like 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq). | |
| Multiple products observed | Di-acylation of the primary amine (if it contains other nucleophilic groups) | Use protecting groups for other reactive functionalities on your starting material. |
| Decomposition of the diazirine moiety | Ensure the reaction and work-up are performed in the absence of strong light. Avoid excessive heat. | |
| Difficulty in purification | Product is unstable on silica gel | Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Product co-elutes with starting material or byproducts | Optimize the solvent system for column chromatography. |
Subsequent Photo-Crosslinking
Once your primary amine is successfully conjugated, the resulting probe is ready for photo-affinity labeling experiments. Typically, the probe is incubated with the biological sample, and then irradiated with UV light at a wavelength of 350-370 nm.[18] This will generate the highly reactive carbene, which will covalently crosslink to interacting biomolecules.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the conjugation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride to primary amines. By understanding the underlying chemistry and adhering to the recommended procedures, researchers can successfully synthesize custom photo-affinity probes to explore a wide range of biological interactions.
References
-
Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan. (n.d.). CORE. Retrieved from [Link]
-
Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Rsc.org. Retrieved from [Link]
-
Di Micco, S., Ialongo, D., D'Andrea, L. D., Boscaino, F., Andreotti, G., & Fattorusso, C. (2023). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. Molecules, 28(1), 384. [Link]
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Warnecke, M., D'Souza, K., & Manetsch, R. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS chemical biology, 11(6), 1736–1742. [Link]
-
Wang, D., & Parker, C. G. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ChemBioChem, 22(19), 2825–2840. [Link]
-
Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wouters, J. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ACS Applied Polymer Materials, 4(10), 7793–7800. [Link]
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A diazirine-based photoaffinity probe for facile and efficient aptamer–protein covalent conjugation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]
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Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Smith, T. A. D. (2015). A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. RSC Advances, 5(121), 99805–99808. [Link]
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Why are trifluoromethyl diazirines so stable?. (2015, October 10). Chemistry Stack Exchange. Retrieved from [Link]
-
Powers, D. G., Glick, J. F., & Baran, P. S. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(36), 12053–12059. [Link]
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Hashimoto, M., & Hatanaka, Y. (2012). Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling. IntechOpen. [Link]
-
Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wouters, J. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv. [Link]
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Schart, V. F., Spreng, M., & Thier, B. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1826–1833. [Link]
-
Hashimoto, M., et al. (2021). Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. ResearchGate. Retrieved from [Link]
-
Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wouters, J. (2022). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ResearchGate. Retrieved from [Link]
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Nakamura, S., Ohtake, T., & Wada, T. (2014). Diazirine-Containing RNA Photo-Cross-Linking Probes for Capturing microRNA Targets. The Journal of Organic Chemistry, 79(6), 2531–2545. [Link]
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MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
-
Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892–899. [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry, 87(23), 15488–15500. [Link]
-
Ueno, Y., & Matsuda, A. (1995). Synthesis and evaluation of oligodeoxyribonucleotides containing an aryl(trifluoromethyl)diazirine moiety as the cross-linking probe: photoaffinity labeling of mammalian DNA polymerase β. Nucleic Acids Research, 23(18), 3779–3786. [Link]
-
West, M. B., et al. (2021). Labeling preferences of diazirines with protein biomolecules. bioRxiv. [Link]
-
AxisPharm. (n.d.). Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl] NHS. Retrieved from [Link]
-
Adebayo, A., & Chou, C.-J. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2285. [Link]
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Motion, K. R., Munro, D. P., Sharp, J. T., & Walkinshaw, M. D. (1984). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine. Journal of the Chemical Society, Perkin Transactions 1, 2027–2033. [Link]
-
Laganowsky, A., & Covey, D. F. (2014). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of lipid research, 55(10), 2217–2226. [Link]
-
3H-diazirin-3-yl]arenes into Peptides. (n.d.). Retrieved from [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144. [Link]
-
Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (n.d.). ResearchGate. Retrieved from [Link]
-
NextSDS. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride. Retrieved from [Link]
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- 4. Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl] NHS | CAS: 87736-89-8 | AxisPharm [axispharm.com]
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Application Note & Protocol: Mastering UV Irradiation for Covalent Crosslinking with 4-(3-trifluoromethyl-3H-diazirin-3-yl)-Based Reagents
Introduction: The Power of Precision in Capturing Molecular Interactions
In the intricate landscape of cellular biology and drug development, the ability to capture and identify transient or weak molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as an indispensable technique for this purpose, covalently trapping binding partners in their native state.[1] Among the arsenal of photoreactive groups, the trifluoromethyl-diazirine moiety, as found in reagents like 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, stands out for its unique combination of stability, small size, and high photo-activation efficiency.[2][3][4]
This application guide provides a comprehensive overview of the principles and protocols governing the use of diazirine-based crosslinkers, with a specific focus on the critical UV irradiation step. We will delve into the photochemical mechanism, detail the essential parameters for successful crosslinking, and provide validated, step-by-step protocols for both in vitro and in situ applications.
The Underlying Chemistry: From Inert Diazirine to Reactive Carbene
The diazirine group is a three-membered ring containing two nitrogen atoms. While stable under ambient laboratory light, it undergoes an irreversible transformation upon exposure to long-wave UV light (330-370 nm).[3][5] The UV energy excites the diazirine, leading to the expulsion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[3][6][7]
This carbene is exceptionally short-lived and promiscuous, rapidly inserting into nearby C-H, N-H, or O-H bonds without a strong bias for specific amino acid side chains.[6][8] This "residue-agnostic" nature is a key advantage, allowing for the capture of interactions at any point on a protein's surface. The inclusion of an electron-withdrawing trifluoromethyl group enhances the stability of the diazirine and helps suppress the formation of a less reactive linear diazo isomer, thereby improving crosslinking efficiency.[2][9]
Diagram 1: Photochemical Activation of a Trifluoromethyl-Diazirine Crosslinker
Caption: Photochemical activation pathway of diazirine upon UV irradiation.
Critical Parameters for Successful UV Irradiation
The success of a diazirine crosslinking experiment hinges on the precise control of UV irradiation. The goal is to deliver a sufficient energy dose to activate the diazirine efficiently while minimizing damage to the biological sample.
-
Wavelength: The optimal activation wavelength for diazirines is in the long-wave UV-A range, typically between 350 nm and 370 nm .[3][10] This is a crucial advantage, as these wavelengths are significantly less damaging to proteins and nucleic acids compared to shorter UV-B or UV-C wavelengths (e.g., 254 nm).[5][7]
-
Energy Dose (Joules/cm²): The total energy delivered per unit area is the most critical quantitative parameter. The optimal dose must be determined empirically for each experimental system, but a general starting range is 1-5 J/cm² .[11] Insufficient energy results in low crosslinking yield, while excessive energy can cause non-specific damage and sample degradation.
-
UV Source and Power: A variety of lamps can be used, including commercial crosslinkers (e.g., Stratalinker®), mercury vapor lamps, and high-power UV LEDs.[5][10] Higher wattage lamps generally provide greater intensity (power per unit area, mW/cm²) and thus require shorter irradiation times to achieve the target energy dose.[10]
-
Distance from Source: UV intensity decreases logarithmically with distance.[10] This parameter is therefore a simple and effective way to modulate the intensity reaching the sample. It is essential to keep this distance constant across all experiments for reproducibility.
-
Irradiation Time: Time is adjusted based on the lamp's intensity to deliver the target energy dose. Typical irradiation times range from 1 to 60 minutes .[12] For live-cell experiments, it is advisable to limit total irradiation to under 15 minutes to maintain cell viability.[10]
-
Temperature: UV lamps generate heat. To prevent thermal denaturation of proteins and maintain the integrity of biological complexes, irradiation should be performed at a controlled low temperature. Placing the sample vessel on an ice-water bath is a common and effective practice.[13]
Table 1: Recommended UV Sources and Typical Irradiation Conditions
| UV Source Type | Typical Power | Recommended Distance to Sample | Estimated Irradiation Time | Key Considerations |
| Hand-held Lamp | 6-8 Watts | 1 cm[5] | 15-60 min | Best for small volumes; ensure even exposure. |
| Benchtop Crosslinker (e.g., Stratalinker®) | 5 x 15 Watts | 3-5 cm[10] | 5-15 min | Provides controlled and even irradiation. |
| High-Pressure Mercury Vapor Lamp | >150 Watts | 15-20 cm[5][10] | 1-10 min | Very high intensity; may require filters to remove wavelengths <300 nm.[5][10] |
| 365 nm High-Power LED Array | Variable | Variable | 1-30 min | Offers precise wavelength control and minimal heat output. |
Experimental Workflow and Protocols
The general workflow involves two key stages: first, the conjugation of the diazirine-containing molecule to the protein or ligand of interest (the "bait"), and second, the UV-induced crosslinking of the bait to its interacting partners (the "prey"). The following protocols focus on the critical UV irradiation step.
Diagram 2: General Experimental Workflow for Diazirine Crosslinking
Caption: A streamlined workflow for photo-crosslinking experiments.
Protocol 1: UV Crosslinking of Purified Biomolecules in Vitro
This protocol is designed for crosslinking a purified "bait" protein (already labeled with the diazirine reagent) to its interaction partner(s) in a controlled buffer system.
Materials:
-
Diazirine-labeled bait protein in a suitable, amine-free buffer (e.g., PBS, HEPES).
-
Putative interaction partner(s).
-
Reaction tubes or multi-well plate (quartz or UV-transparent plastic preferred).
-
UV light source (365 nm).
-
Ice-water bath.
-
SDS-PAGE sample buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a plate, combine the diazirine-labeled bait protein and its putative binding partner(s) at desired molar ratios. The final volume can range from 20 µL to 200 µL.
-
Scientist's Note: The buffer should not contain primary amines like Tris, as these can compete with the initial labeling reaction if using an NHS-ester diazirine.[5] For the UV step, the buffer composition is less critical, but high concentrations of scavenger molecules could theoretically reduce efficiency.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature to allow for complex formation.
-
Prepare for Irradiation: Place the reaction vessel (with the lid open) on a pre-chilled ice-water bath directly under the UV lamp. Ensure the distance to the lamp is set and recorded.
-
UV Irradiation: Expose the sample to 365 nm UV light for the empirically determined optimal time (e.g., start with 10-15 minutes for a benchtop crosslinker).
-
Analysis: After irradiation, add SDS-PAGE sample buffer to quench the reaction and denature the proteins. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry. The formation of a new, higher-molecular-weight band indicates a successful crosslinking event.
Protocol 2: UV Crosslinking of Interacting Partners in Situ (Live Cells)
This protocol is for capturing protein interactions within their native cellular environment.
Materials:
-
Adherent or suspension cells cultured in appropriate media.
-
Cell-permeable diazirine probe.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
UV light source (365 nm).
-
Ice-water bath large enough to hold a culture plate.
-
Cell scraper (for adherent cells).
-
Lysis buffer.
Procedure:
-
Cell Treatment: Treat cells with the cell-permeable diazirine probe under appropriate conditions (concentration and time) to allow for cell entry and binding to the target.
-
Preparation for Irradiation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.[5][11]
-
Leave a thin layer of ice-cold PBS covering the cells. This is crucial to keep the cells hydrated and to allow UV light penetration.
-
Place the culture dish, with the lid removed, onto the ice-water bath under the UV lamp.[11][13]
-
-
UV Irradiation: Irradiate the cells with 365 nm UV light. A total energy dose of 1-2 J/cm² is a good starting point.[11] This may correspond to 5-15 minutes depending on the lamp's power and distance.[10]
-
Self-Validation Check: Always include a "-UV" control plate that is handled identically but not exposed to UV light. This is critical to distinguish true photo-crosslinking from non-specific aggregation or interactions.[13]
-
-
Cell Lysis: Immediately after irradiation, aspirate the PBS and lyse the cells directly on the plate using an appropriate lysis buffer.[11]
-
Downstream Processing: Harvest the cell lysate. The crosslinked complexes can now be analyzed directly or enriched via affinity purification (e.g., using an antibody against the bait protein or a tag on the probe) before analysis by mass spectrometry to identify the captured interaction partners.
Optimization and Troubleshooting
Empirical optimization is key to a successful photo-crosslinking experiment. Use the following table to address common issues.
Table 2: Troubleshooting Guide for Diazirine Crosslinking
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Crosslinking Yield | Insufficient UV energy dose. | Increase irradiation time or decrease the distance to the lamp. Verify lamp output.[1][5] |
| Low concentration of bait or prey. | Increase the concentration of the interacting partners. | |
| Hydrolyzed or degraded crosslinker. | Prepare crosslinker solutions immediately before use. Store stock reagents properly (cool, dark, dry).[10][14] | |
| High Background / Non-specific Crosslinking | UV dose is too high, causing sample damage. | Perform a dose-response curve to find the optimal energy. Decrease irradiation time. |
| Aggregation of proteins. | Ensure samples are properly solubilized. Include detergents or adjust buffer conditions. | |
| Non-specific binding of the probe. | Include a competition control by adding an excess of a non-photoactivatable analog of your probe to the reaction.[1] | |
| Poor Reproducibility | Inconsistent distance from UV source. | Use a fixed stand or holder for the lamp and sample to ensure constant geometry. |
| Fluctuations in lamp output. | Allow the lamp to warm up before use. Check the age of the UV bulbs, as output can decrease over time. | |
| Variable sample temperature. | Ensure consistent and efficient cooling during irradiation (e.g., use an ice-water slurry). |
References
- ThermoFisher Scientific. (n.d.). Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0).
- Lilly, K., & Gibney, B. (2021, March 15).
- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology.
- Benchchem. (n.d.). Application Notes and Protocols for UV Crosslinking with Photo-lysine-d2-1.
- John Wiley & Sons. (n.d.). UV-Crosslinking of Proteins to Nucleic Acids. Current Protocols.
- ResearchGate. (n.d.). Mechanism of diazirine photo‐crosslinking.
- National Center for Biotechnology Information. (n.d.). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC.
- Interchim. (n.d.). Diazirine crosslinkers.
- Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry.
- National Center for Biotechnology Information. (n.d.). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. PMC - NIH.
- ResearchGate. (2025, October 19). Recent Applications of Diazirines in Chemical Proteomics. Request PDF.
- bioRxiv. (2022, September 20). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo.
- National Center for Biotechnology Information. (n.d.). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PMC.
- ACS Publications. (2016, July 25). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry.
- OmicsDI. (n.d.). PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking.
- National Center for Biotechnology Information. (n.d.). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. PMC.
- XlynX. (2023, September 15). Top 3 tips to a successful first trial with XlynX diazirine crosslinkers.
- Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
- Rappsilber Laboratory. (n.d.). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes.
- Springer Nature. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Research Communities.
- ACS Publications. (2019, June 17). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry.
- Frontiers. (2022, May 29). A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders.
- National Center for Biotechnology Information. (n.d.). Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes. PMC.
- National Center for Biotechnology Information. (n.d.). A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions. PMC.
- ResearchGate. (n.d.).
- Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods.
- ACS Publications. (2006, July 7). Synthesis of Trifluoromethylaryl Diazirine and Benzophenone Derivatives of Etomidate that Are Potent General Anesthetics and Effective Photolabels for Probing Sites on Ligand-Gated Ion Channels. Journal of Medicinal Chemistry.
- RSC Publishing. (2014, November 12).
- PubMed. (2006, August 10).
- ChemRxiv. (n.d.). Labeling Preferences of Diazirines with Protein Biomolecules.
- NextSDS. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride.
- The Royal Society of Chemistry. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Echemi. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride.
- National Center for Biotechnology Information. (n.d.). Analysis of the effective dose of ultraviolet light in corneal cross-linking. PMC - NIH.
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
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- 14. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
High-Resolution Mapping of Protein Interactomes: Optimized Mass Spectrometry Sample Preparation for Diazirine-Crosslinked Peptides
Executive Summary
Cross-linking mass spectrometry (XL-MS) has emerged as a cornerstone technology for elucidating protein-protein interactions (PPIs) and dynamic conformational changes. While traditional N-hydroxysuccinimide (NHS) esters are limited by their strict requirement for primary amines (Lysine residues), diazirine-based photoactivatable crosslinkers offer a "zero-length" or short-spacer alternative capable of inserting into any proximal amino acid.
This Application Note provides a comprehensive, causality-driven protocol for the sample preparation of diazirine-crosslinked peptides. Designed for structural biologists and drug development professionals, this guide establishes a self-validating workflow that mitigates the inherent challenges of photoaffinity labeling—namely, solvent quenching, low crosslink abundance, and complex fragmentation spectra.
Mechanistic Rationale: The Chemistry of Diazirines
To optimize sample preparation, one must first understand the photochemical behavior of the diazirine moiety. Upon ultraviolet (UV) irradiation at approximately 350–365 nm, the diazirine ring extrudes nitrogen gas ( N2 ) to generate a highly reactive singlet carbene intermediate [1].
Causality in Experimental Design
-
Broad Reactivity: The carbene rapidly inserts into proximal O-H, N-H, S-H, and C-H bonds, enabling true mapping of the interaction interface regardless of amino acid composition ()[1].
-
Competing Pathways: The extreme reactivity of the carbene makes it highly susceptible to solvent quenching (reaction with water), which drastically reduces the yield of crosslinked peptides[2]. Furthermore, a fraction of the activated diazirine can isomerize into a linear diazo compound. While less reactive, this diazo isomer can undergo esterification with acidic residues (Aspartate, Glutamate) ()[2].
-
Thermal Control: Because the carbene half-life is in the nanosecond range, the reaction is diffusion-limited. Keeping the sample on ice during UV irradiation suppresses thermal molecular dynamics, thereby favoring localized crosslinking over solvent quenching.
Fig 1: Photochemical reaction pathways and competitive side reactions of diazirine crosslinkers.
Experimental Workflow & Self-Validating Protocols
The following protocol utilizes a homo-bi-functional photo-activatable (BFPA) or heterobifunctional (e.g., SDA) diazirine probe. Every phase incorporates a Quality Control (QC) Checkpoint to ensure the system is self-validating before proceeding to the expensive LC-MS/MS acquisition phase.
Fig 2: End-to-end sample preparation workflow for diazirine crosslinking mass spectrometry.
Phase 1: Interactome Trapping & Photoactivation
-
Buffer Exchange: Prepare the protein complex (10–50 µM) in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Avoid Tris or primary amine buffers if using an NHS-diazirine hybrid probe.
-
Probe Incubation: Add the diazirine crosslinker at a 20× to 100× molar excess. Incubate in the dark at room temperature for 30 minutes to allow complex equilibration.
-
Photoactivation: Transfer the reaction vessel to an ice bath. Irradiate at 365 nm for 30–60 minutes using a high-intensity UV lamp (e.g., 100W).
-
Quenching: Quench the reaction by adding 50 mM ammonium bicarbonate.
QC Checkpoint 1 (Crosslink Validation): Run 1 µg of the sample on an SDS-PAGE gel alongside a non-irradiated control. A successful reaction is validated by the appearance of higher molecular weight bands (dimers/multimers) and a reduction in the monomeric band intensity.
Phase 2: Denaturation, Reduction, and Alkylation
-
Denaturation: Add Sodium Deoxycholate (SDC) to a final concentration of 1% (w/v). Causality: SDC is highly effective at solubilizing hydrophobic crosslinked aggregates and is easily removed via acid precipitation later, unlike urea which can induce artefactual carbamylation.
-
Reduction: Add Dithiothreitol (DTT) to 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Add Chloroacetamide (CAA) to 40 mM. Incubate in the dark at room temperature for 30 minutes. Causality: CAA is preferred over Iodoacetamide (IAA) as it minimizes off-target alkylation of amines and peptides, reducing the complexity of the MS search space.
Phase 3: Proteolytic Digestion
-
Enzyme Addition: Add MS-grade Trypsin/Lys-C mix at a 1:50 (enzyme:protein) weight ratio. Incubate overnight (12–16 hours) at 37°C with gentle agitation.
-
SDC Removal: Acidify the sample with Trifluoroacetic acid (TFA) to a final concentration of 0.5% (v/v) to precipitate the SDC. Centrifuge at 14,000 × g for 10 minutes and transfer the supernatant.
QC Checkpoint 2 (Digestion Efficiency): Perform a micro-BCA or quantitative colorimetric peptide assay on the supernatant to ensure >80% peptide recovery before proceeding to enrichment.
Phase 4: Enrichment of Crosslinked Peptides
Because diazirines suffer from solvent quenching, the stoichiometric abundance of crosslinked peptides is typically <1% of the total peptide pool.
-
Size Exclusion Chromatography (SEC): Fractionate the digested peptides using a Superdex 30 Increase column.
-
Causality: Crosslinked peptides are formed by two covalently linked peptide chains, making them significantly larger (typically 2,000–6,000 Da) than linear monomeric peptides. Collecting the early-eluting fractions effectively enriches the target analytes.
-
-
Desalting: Desalt the enriched fractions using C18 StageTips, dry under vacuum, and resuspend in 0.1% Formic Acid for LC-MS/MS.
Mass Spectrometry Data Acquisition Strategies
Diazirine crosslinks generally form non-cleavable carbon-carbon or carbon-heteroatom bonds. Therefore, specialized fragmentation regimes are required to sequence both peptide chains simultaneously. Recent systematic evaluations demonstrate that Higher-energy Collisional Dissociation (HCD) , particularly using stepped collision energies, outperforms standard Collision-Induced Dissociation (CID) for diazirine probes ()[5].
Quantitative Comparison of Fragmentation Regimes
| Fragmentation Method | Collision Energy Settings | Relative Identification Efficacy | Mechanistic Advantage |
| Stepped HCD | 25% / 35% / 45% NCE | Highest (~100% baseline) | Provides a gradient of energy; lower energy preserves the crosslink, while higher energy ensures robust backbone cleavage of both chains[2]. |
| Standard HCD | 35% NCE | High (~85% of stepped) | Good balance of b/y ion generation, though asymmetric peptides may fragment unevenly. |
| CID | 35% NCE | Moderate (~60% of stepped) | Often fails to impart enough energy to fragment the crosslinked backbone efficiently; useful only as a complementary scan[5]. |
| EThcD | Calibrated ETD + 15% HCD | High (~90% of stepped) | Electron transfer preserves the crosslink modification while HCD supplements backbone cleavage. Ideal for highly charged (+4 to +6) crosslinked precursors. |
Data Analysis Recommendation: When searching the MS/MS spectra, ensure the False Discovery Rate (FDR) is strictly controlled at <1% at the crosslink-spectrum match (CSM) level. Software such as pLink2, MaxLynx, or XiSearch are optimized for handling the complex search spaces generated by "any-to-any" diazirine reactivity.
Conclusion
The successful application of diazirine crosslinking mass spectrometry hinges on meticulous sample preparation. By strictly controlling the photoactivation environment (ice bath, 365 nm), utilizing SDC for robust denaturation, and employing SEC to overcome the low-abundance barrier caused by solvent quenching, researchers can reliably map transient and dynamic protein interactomes. Coupling this optimized prep with stepped HCD fragmentation ensures the highest fidelity in structural elucidation.
References
-
Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers. Communications Biology (2025). URL:[Link]
-
Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry (2016). URL:[Link]
-
Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances (2019). URL:[Link]
-
Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry (2012). URL:[Link]
Sources
- 1. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]
- 2. Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Amide Bond Formation Strategies Utilizing Trifluoromethyl Diazirine Crosslinkers
Abstract
Trifluoromethyl aryl diazirines (TADs) are exceptionally potent photo-crosslinkers, prized for their compact size, chemical stability, and efficient generation of highly reactive carbenes upon UV irradiation (~350-365 nm).[1][2] These carbenes can covalently modify binding partners through rapid insertion into C-H, N-H, or O-H bonds, making TADs invaluable tools in chemical biology for photoaffinity labeling (PAL) and in materials science for polymer crosslinking.[3][4][5] While not direct catalysts for amide bond formation in the classical sense, the chemistry of diazirines intersects with amide synthesis in two critical and powerful ways. This guide provides detailed protocols and scientific rationale for:
-
A novel, photocatalytic method for the synthesis of amines from carboxylic acids using diazirines , which can then be used in subsequent standard amidation reactions.
-
The conventional use of standard coupling chemistry to form amide bonds to conjugate diazirine-containing reporters to molecules of interest.
Part 1: Photocatalytic Decarboxylative Amination: A Modern Route from Carboxylic Acids to Amine Precursors
A recently developed strategy leverages the unique reactivity of diazirines to convert a broad range of carboxylic acids into versatile diaziridine intermediates. These intermediates can be readily and cleanly converted into primary amines or hydrazines, which are then available for subsequent amide bond formation.[6][7] This photodecarboxylative amination process is notable for its mild conditions and remarkable functional group tolerance.[8]
Reaction Principle and Mechanism
The core transformation involves the reaction of a carboxylic acid with a diazirine under blue light irradiation in the presence of a photocatalyst. The process is not a direct coupling but a decarboxylative C-N bond formation.
Mechanism Overview: The reaction is initiated by the photocatalyst, which, upon excitation with blue light, facilitates the conversion of the carboxylic acid into an alkyl radical via single-electron transfer and subsequent decarboxylation. This alkyl radical then attacks the N=N bond of the diazirine to form a diaziridinyl radical, which upon a final reduction and protonation step, yields the stable diaziridine product.[7] The use of blue light is critical, as it activates the photocatalyst without causing premature decomposition of the diazirine, which is typically stable to light at wavelengths >400 nm.[9]
Figure 1: Workflow for photodecarboxylative amination.
Optimized Reaction Conditions
Successful execution of this protocol relies on the careful selection of reagents and conditions. The table below summarizes a generally applicable starting point for optimization, derived from established literature.[6][7]
| Parameter | Recommended Condition | Rationale & Notes |
| Carboxylic Acid | 1.0 equiv | Broad scope including primary, secondary, and tertiary alkyl carboxylic acids. |
| Diazirine Reagent | 1.2 - 1.5 equiv | 3-Aryl-3H-diazirines are common. Excess ensures complete consumption of the acid. |
| Photocatalyst | 5 mol % | Fac-Ir(ppy)₃ is a common choice. Other organic or inorganic photocatalysts may be used. |
| Base (Additive) | 0.25 equiv | An organic base like DBU is often used to facilitate deprotonation of the acid. |
| Solvent | MeCN / Acetone (9:1) | Provides good solubility for reagents and facilitates the photochemical process. |
| Light Source | Blue LEDs (e.g., 450 nm) | Crucial for selective excitation of the photocatalyst without decomposing the diazirine. |
| Temperature | Room Temperature | The reaction is driven by light energy, making it amenable to ambient temperatures. |
| Atmosphere | Inert (N₂ or Ar) | Degassing the solvent and running under an inert atmosphere prevents quenching of the excited photocatalyst by oxygen. |
Protocol 1: Synthesis of Diaziridine from a Carboxylic Acid
This protocol describes a general procedure for the photodecarboxylative amination of a generic carboxylic acid.
Materials:
-
Carboxylic acid
-
3-Aryl-3H-diazirine reagent
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), Anhydrous
-
Acetone, Anhydrous
-
Schlenk flask or similar reaction vessel
-
Blue LED light source
-
Stir plate and stir bar
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the 3-aryl-3H-diazirine (1.25 equiv), and the photocatalyst (0.05 equiv).
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous MeCN/Acetone (9:1) solvent mixture to achieve a suitable concentration (e.g., 0.1 M with respect to the carboxylic acid).
-
Add the DBU (0.25 equiv) via syringe.
-
Stir the mixture vigorously and position the flask approximately 5-10 cm from the blue LED light source. If necessary, use a fan to maintain room temperature.
-
Irradiate the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting diaziridine product by flash column chromatography on silica gel.
Protocol 2: Conversion of Diaziridine to Primary Amine
The N-N bond of the diaziridine ring is readily cleaved under acidic conditions to unmask the primary amine.[8]
Materials:
-
Purified diaziridine from Protocol 1
-
Aqueous Hydrochloric Acid (e.g., 4 M HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
Procedure:
-
Dissolve the purified diaziridine (1.0 equiv) in a suitable solvent like methanol or THF in a round-bottom flask.
-
Add aqueous HCl (e.g., 4 M solution, 5-10 equiv) to the solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the conversion is complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~8-9.
-
Extract the aqueous layer three times with an organic solvent such as DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
If necessary, purify the amine product via chromatography or distillation. The resulting amine is now ready for use in standard amide coupling reactions.
Part 2: Amide Coupling for the Synthesis of Diazirine-Functionalized Probes
The most common intersection of amide chemistry and diazirines is in the construction of photoaffinity probes. Here, a stable diazirine-containing molecule, functionalized with either a carboxylic acid or an amine, is covalently attached to a ligand of interest using standard, robust amide bond-forming reagents.[10][11]
General Workflow
The strategy involves coupling a molecule of interest (e.g., a drug, metabolite, or fragment) that bears a carboxylic acid to an amine-functionalized diazirine linker (or vice versa). This creates a bifunctional probe that retains the biological activity of the parent molecule while incorporating the photo-crosslinking machinery.
Sources
- 1. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 2. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A diazirine's central carbon is sp 2 -hybridized, facilitating conjugation to dye molecules - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06427E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Optimizing UV exposure time for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride activation
Guide Focus: Activation of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride (TDBA-Cl) Compiled by: Gemini, Senior Application Scientist
Welcome to the technical support resource for optimizing the use of diazirine-based photo-activatable reagents. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and provide the underlying scientific reasoning to empower you to solve challenges in your own experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of TDBA-Cl photoactivation?
Upon exposure to long-wave ultraviolet (UV) light, typically between 350-370 nm, the diazirine ring of TDBA-Cl undergoes photolysis. This process is highly efficient and proceeds through a specific, two-step mechanism. First, the UV energy excites the diazirine, leading to the irreversible loss of a nitrogen molecule (N₂). This generates a highly reactive, short-lived carbene intermediate. This carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, or O-H bonds, forming stable covalent linkages with the target molecule. The trifluoromethyl group enhances the carbene's electrophilicity and stability, making the reaction efficient.
FAQ 2: Why is the 350-370 nm UV range critical? Why not use a 254 nm source?
The choice of wavelength is paramount for preserving the integrity of biological targets like proteins and nucleic acids.
-
Specificity of Activation: The diazirine functional group has a specific absorption maximum (λ_max) in the long-wave UVA range (approx. 350-370 nm). Using this wavelength range ensures that the energy is primarily absorbed by the cross-linker, maximizing carbene generation efficiency.
-
Minimizing Biomolecule Damage: Shorter wavelengths, such as 254 nm (UVC), are strongly absorbed by aromatic amino acids (tryptophan, tyrosine) and nucleic acids. This absorption can lead to significant photodamage, including protein denaturation, aggregation, and loss of biological function, confounding your experimental results.
| Wavelength Range | Primary Absorber | Impact on Biological Sample | Recommendation |
| 350-370 nm (UVA) | Diazirine Moiety | Minimal damage to proteins/DNA | Highly Recommended |
| 280-300 nm (UVB) | Aromatic Amino Acids | Moderate protein damage | Avoid if possible |
| 254 nm (UVC) | Aromatic Amino Acids, DNA/RNA | Severe protein and nucleic acid damage | Not Recommended |
FAQ 3: My cross-linking efficiency is low. What are the most common causes?
Low efficiency is a frequent issue that can almost always be traced back to a few key variables. Before re-running the entire experiment, consider these points:
-
Insufficient UV Dose: The total energy delivered is a product of intensity (mW/cm²) and time. A low-intensity lamp will require a longer exposure time to achieve the same activation level as a high-intensity lamp.
-
Sub-optimal Wavelength: Ensure your UV source's emission peak matches the diazirine's absorption peak. Using a broad-spectrum lamp without appropriate filters can be inefficient and damaging.
-
Presence of Scavengers: The carbene intermediate is highly reactive and can be quenched by "scavenger" molecules in your buffer before it reaches its intended target. Common scavengers include primary amines (e.g., Tris buffer), dithiothreitol (DTT), and sodium azide.
-
Hydrolysis of the Benzoyl Chloride: The benzoyl chloride moiety of TDBA-Cl is highly susceptible to hydrolysis in aqueous solutions, converting it to a non-reactive carboxylic acid. The reagent should be stored under anhydrous conditions and added to the aqueous reaction buffer immediately before UV exposure.
Section 2: Troubleshooting Guide
Problem 1: I observe significant protein aggregation after UV exposure.
-
Causality: Aggregation is a classic sign of photodamage, suggesting that the UV energy is being absorbed by the protein itself, not just the cross-linker. This can happen even with a 365 nm source if the intensity is too high or the exposure is too long.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Problem 2: Mass spectrometry analysis shows my protein is unmodified, but the cross-linker appears to have been consumed.
-
Causality: This outcome strongly suggests the carbene intermediate reacted with a component of the buffer or with water itself (hydrolysis) instead of your target protein. This is a classic case of scavenger interference or reagent instability.
-
Solutions:
-
Buffer Exchange: Switch from amine-containing buffers like Tris to inert buffers such as HEPES or phosphate-buffered saline (PBS). Ensure all components are scavenger-free.
-
Reagent Handling: TDBA-Cl is moisture-sensitive. Prepare a stock solution in an anhydrous solvent like DMF or DMSO. Add the stock solution to your aqueous protein sample immediately before you are ready to begin UV irradiation. Do not let the mixture sit for extended periods before activation.
-
| Buffer Component | Reactivity with Carbene | Recommendation |
| Tris | High (Primary Amine) | Avoid |
| HEPES | Low | Recommended |
| PBS | Low | Recommended |
| Glycerol | Moderate (Hydroxyls) | Use at low concentrations (<5%) if necessary |
| DTT / β-ME | Very High (Thiols) | Must be removed before adding cross-linker |
| Sodium Azide | High | Must be removed |
Section 3: Experimental Protocol - Optimizing UV Exposure Time
This protocol provides a framework for empirically determining the optimal UV exposure time for your specific experimental setup.
Objective: To find the shortest UV exposure time that yields maximum cross-linking efficiency without causing significant protein degradation or aggregation.
Materials:
-
UV lamp with a peak output at ~365 nm (e.g., a CL-1000 Ultraviolet Crosslinker)
-
Target protein in an inert buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
TDBA-Cl stock solution (10-100 mM in anhydrous DMSO)
-
SDS-PAGE analysis equipment
-
(Optional) LC-MS system for modification analysis
Methodology:
-
Preparation:
-
Place your UV cross-linker in a cold room or on ice to minimize sample heating during irradiation.
-
Prepare a series of identical microfuge tubes, each containing your target protein at the desired concentration. For this example, we'll use 50 µL of a 1 mg/mL protein solution.
-
Add TDBA-Cl from the DMSO stock to each tube to a final concentration of 100-500 µM. Mix gently but thoroughly. Perform this step immediately before irradiation.
-
-
Time-Course Exposure:
-
Place the open tubes in the UV cross-linker, ensuring the distance from the lamp to the sample surface is consistent.
-
Expose the tubes to 365 nm UV light for varying amounts of time. A good starting range is 0, 1, 3, 5, 10, and 15 minutes. The '0 minute' sample is a crucial negative control that is handled identically but receives no UV light.
-
-
Analysis:
-
After exposure, quench the reaction by adding a small amount of a primary amine-containing solution (e.g., 5 µL of 1M Tris-HCl) or by adding SDS-PAGE loading buffer containing β-mercaptoethanol.
-
Analyze each time point by SDS-PAGE. Look for the appearance of higher molecular weight bands, which indicate successful cross-linking. Also, monitor the primary protein band for any signs of degradation (smearing or disappearance).
-
(Optional) Submit the samples from the optimal time point (maximum high MW band, minimal degradation) for LC-MS analysis to confirm covalent modification and identify cross-linking sites.
-
Expected Outcome: You should observe a time-dependent increase in the intensity of the cross-linked species, which will eventually plateau. The optimal time is the point just before this plateau, where you achieve high efficiency without a significant loss of the monomeric protein band.
References
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. Available at: [Link]
-
Loka, R. S., & Sahu, I. D. (2022). Recent advances in photo-crosslinking reagents for chemical biology. RSC chemical biology, 3(9), 1055–1070. Available at: [Link]
-
Petracca, R., et al. (2023). A new trifunctional cross-linker for photo-cross-linking, enrichment, and identification of protein-protein interactions. Journal of the American Society for Mass Spectrometry, 34(3), 441-451. Available at: [Link]
-
Leitner, A., et al. (2014). Probing protein-protein interactions with a new generation of chemical cross-linkers. Trends in Biochemical Sciences, 39(9), 392-400. Available at: [Link]
-
Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]
Technical Support Center: Optimizing Aqueous Solubility for Diazirine Photoaffinity Probes
Welcome to the Photoaffinity Labeling (PAL) Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of diazirine-conjugated probes: they are incredibly powerful for target identification, yet their inherent hydrophobicity often leads to aggregation, false positives, and failed proteomics campaigns.
This guide is designed for drug development professionals and chemical biologists. It moves beyond basic troubleshooting to explain the chemical causality behind probe behavior, providing validated structural modifications and experimental protocols to ensure your probes remain soluble and reactive in aqueous biological systems.
Visualizing the Bottleneck
Workflow of photoaffinity labeling highlighting the solubility bottleneck.
Section 1: Structural Optimization & Probe Design (FAQs)
Q1: My conventional 3-trifluoromethyl-3-phenyldiazirine probe immediately precipitates upon addition to PBS. How can I structurally modify the warhead to prevent this without losing labeling efficiency?
A: The precipitation is caused by the highly lipophilic nature of the phenyl ring, which promotes π−π stacking and hydrophobic collapse in aqueous media. To resolve this, you must alter the electronic distribution of the aromatic ring.
Causality: Replacing the phenyl ring with electron-withdrawing heterocyclic rings—specifically pyridine or pyrimidine—introduces strong dipole moments and hydrogen-bond accepting capabilities. This disrupts intermolecular stacking and drastically improves interaction with water molecules. Studies demonstrate that substituting the phenyl ring with a pyrimidyl group can increase aqueous solubility by up to 7,500-fold while maintaining the critical ambient light stability required for benchtop handling[1].
Table 1: Quantitative Comparison of Diazirine Scaffold Solubility
| Probe Scaffold | Heterocycle Substitution | Relative Aqueous Solubility | Ambient Light Stability |
| 3-Trifluoromethyl-3-phenyldiazirine | None (Phenyl) | 1x (Baseline) | Low (Prone to decomposition) |
| 3-Trifluoromethyl-3-pyridyldiazirine | Pyridyl | 30x – 250x | High |
| 3-Trifluoromethyl-3-pyrimidyldiazirine | Pyrimidyl | 100x – 7,500x | High |
| (Data synthesized from comparative HPLC-based solubility assays at pH 7.4[1]) |
Q2: I cannot change the warhead to a heterocycle due to synthetic constraints. How can I optimize the linker to improve solubility without disrupting target binding?
A: If the warhead must remain a phenyldiazirine, you must compensate for the hydrophobicity by modifying the linker that connects the pharmacophore, the diazirine, and the reporter tag (e.g., alkyne or biotin).
Causality: Too short a linker forces the hydrophobic diazirine against the protein surface, potentially causing self-crosslinking or steric clashes[2]. Conversely, long, purely aliphatic chains exacerbate aggregation. The optimal solution is PEGylation . Incorporating a short polyethylene glycol (PEG) linker (e.g., PEG2 to PEG4) introduces flexible, hydrophilic oxygen atoms that form a hydration shell around the probe, shielding the hydrophobic diazirine core from bulk water. Alternatively, utilizing "minimalist linkers" that combine an alkyl diazirine and a terminal alkyne into a single, compact aliphatic chain can reduce the overall molecular weight and lipophilicity of the probe, improving both solubility and cell permeability[3].
Section 2: Buffer Optimization & Photochemistry (Troubleshooting)
Q3: My alkyl diazirine probe is fully soluble in aqueous buffer, but my target labeling yield is extremely low. What is going wrong?
A: The issue likely lies in your buffer pH and the specific photochemical mechanism of alkyl diazirines.
Causality: Unlike aryl-trifluoromethyldiazirines, which primarily react through a direct, highly reactive singlet carbene intermediate, alkyl diazirines undergo partial isomerization into a reactive diazo intermediate upon UV irradiation[4]. This diazo intermediate requires a proton transfer from an acidic amino acid (like Glutamate or Aspartate) to form a cationic intermediate before it can displace nitrogen and create a covalent bond. If your buffer pH is too high (e.g., >7.5), the protonation state of these target residues is unfavorable. The proton transfer becomes the rate-limiting step, and the intermediate is ultimately quenched by water instead of crosslinking to your target[4].
Solution: Lower your buffer pH slightly (e.g., pH 6.0–6.5) if your target protein can tolerate it. If your target binding pocket lacks acidic residues, you should switch back to an aryl-diazirine scaffold.
Photolysis mechanism of diazirines showing competing crosslinking and quenching pathways.
Section 3: Self-Validating Formulation Protocol
Q4: What is the best protocol for formulating highly hydrophobic diazirine probes for live-cell assays to ensure they don't precipitate out of solution?
A: Standard dilution often leads to "cold shock" precipitation, where the probe forms invisible nano-aggregates. These aggregates non-specifically stick to hydrophobic patches on off-target proteins or precipitate during centrifugation, leading to massive false-positive backgrounds in LC-MS/MS proteomics. Use the following self-validating methodology to ensure true solubility.
Step-by-Step Methodology: Vortex-Assisted Kinetic Solubilization
-
Anhydrous Stock Preparation: Dissolve the lyophilized diazirine probe in strictly anhydrous DMSO to a concentration of 10 mM.
-
Causality: Trace water in DMSO causes premature hydrolysis or aggregation.
-
Validation: The solution must be completely optically clear. Verify the concentration via UV-Vis absorbance at ~350 nm (the characteristic peak of the diazirine ring).
-
-
Buffer Pre-Warming: Pre-warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C.
-
Causality: Higher temperatures increase kinetic solubility and prevent the sudden thermodynamic shock that forces hydrophobic molecules out of solution during solvent mixing.
-
-
Vortex-Assisted Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise to reach a final probe concentration of 10–50 µM (ensure final DMSO concentration remains ≤1% v/v).
-
Causality: Rapid mechanical mixing prevents the formation of local supersaturation zones where nucleation and aggregation initiate.
-
Validation: The solution should remain perfectly clear. Any immediate cloudiness indicates irreversible precipitation. Dynamic Light Scattering (DLS) can be used here to confirm the absence of nano-aggregates.
-
-
Micro-Precipitate Clearance: Centrifuge the final solution at 10,000 × g for 10 minutes at room temperature.
-
Causality: This step forces any invisible micro-aggregates to the bottom of the tube, preventing them from interacting with your biological sample.
-
Validation: The absence of a visible pellet validates successful solubilization.
-
-
Final Quantification: Transfer the supernatant to a new vial and quantify the soluble probe concentration via LC-MS or UV-Vis.
-
Validation: The measured concentration of the supernatant must match the theoretical yield calculated in Step 3. If it is lower, your probe has precipitated and you must redesign the linker or warhead.
-
References
-
3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Photoaffinity labeling in target- and binding-site identification Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
Sources
- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
HPLC purification methods for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride reaction mixtures
Welcome to the Advanced Troubleshooting Guide for the handling and purification of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride (TDBA-Cl) . This highly reactive, bifunctional molecule is a cornerstone in photoaffinity labeling (PAL)[1], but its dual sensitivities—a photo-labile diazirine ring and a moisture-sensitive acyl chloride—make it notoriously difficult to isolate using standard chromatographic techniques.
This guide provides researchers with the causality behind common degradation failures, self-validating experimental protocols, and data-driven troubleshooting strategies.
Core Troubleshooting: Why is my TDBA-Cl degrading during HPLC?
The most frequent support ticket we receive involves the complete loss of the active TDBA-Cl product following attempted purification. In 95% of these cases, the root cause is the misapplication of Reversed-Phase HPLC (RP-HPLC) .
The Causality of Degradation
TDBA-Cl contains a highly electrophilic carbonyl carbon. Standard RP-HPLC mobile phases rely heavily on water and polar protic solvents (e.g., Methanol). When TDBA-Cl enters this environment, the nucleophilic oxygen of water or methanol rapidly attacks the carbonyl carbon. This solvolysis irreversibly converts the reactive acyl chloride back into the inactive carboxylic acid precursor (TDBA) or a methyl ester[2].
Furthermore, the 3-(trifluoromethyl)-3H-diazirine group is engineered to generate a highly reactive carbene upon UV irradiation at approximately 350–370 nm[1]. Standard HPLC UV detectors scanning across this range will cause premature photolysis of the diazirine ring during the chromatographic run.
The Solution Paradigm
Acyl chlorides should ideally never be purified by HPLC. The field-standard approach is to rigorously purify the stable carboxylic acid precursor (TDBA) via RP-HPLC, and subsequently convert it to the acyl chloride in a clean, quantitative reaction[3]. If purification of the final acyl chloride mixture is absolutely mandatory due to non-volatile impurities, strictly anhydrous Normal-Phase HPLC (NP-HPLC) must be employed[2].
Visualizing the Chemical & Workflow Logic
Caption: Degradation pathways of TDBA-Cl in standard RP-HPLC vs. desired synthetic pathways.
Caption: Decision matrix for the purification of TDBA-Cl reaction mixtures.
Self-Validating Experimental Protocols
Protocol A: The "Precursor First" Method (Best Practice)
Causality: By purifying the stable acid before activation, you bypass the need to expose the moisture-sensitive acyl chloride to chromatography entirely.
-
Precursor Purification: Purify the crude 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) using standard RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Absolute Desiccation: Lyophilize the purified TDBA for 24 hours to ensure the absolute removal of water.
-
Self-Validation Step: Perform a Karl Fischer titration on a small aliquot. Proceed only if water content is <50 ppm.
-
-
Anhydrous Activation: Suspend the dry TDBA in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 2.0 equivalents of oxalyl chloride (or thionyl chloride) and a catalytic drop of anhydrous DMF[3].
-
Reaction & Evaporation: Stir at room temperature for 2 hours. The reaction flask must be wrapped in aluminum foil to prevent ambient photolysis. Evaporate the solvent and excess oxalyl chloride under high vacuum.
-
Product Validation: The resulting residue is pure TDBA-Cl.
-
Self-Validation Step:Do not use LC-MS to verify , as the LC phase will hydrolyze the sample. Verify structural integrity via anhydrous ATR-FTIR. A successful reaction is confirmed by the shift of the C=O stretch from ~1680 cm⁻¹ (acid) to ~1750–1780 cm⁻¹ (acyl chloride).
-
Protocol B: Anhydrous Normal-Phase HPLC (Direct Purification)
Causality: If the acyl chloride was formed in a complex mixture containing non-volatile impurities, NP-HPLC using non-nucleophilic organic solvents prevents hydrolysis while allowing separation[2].
-
System Purge: Flush a bare silica column (e.g., 5 µm, 250 x 4.6 mm) with anhydrous Hexane/Ethyl Acetate until the baseline stabilizes. Ensure the HPLC system has been rigorously purged of all residual water and methanol from previous users.
-
Sample Preparation: Dissolve the crude TDBA-Cl mixture in a minimum volume of anhydrous Hexane or DCM. Filter through a 0.2 µm PTFE syringe filter.
-
Chromatography: Run an isocratic gradient (e.g., 90:10 Hexane:Ethyl Acetate). Keep the column compartment at 20°C to minimize thermal degradation of the diazirine.
-
Detection Parameters: Set the UV detector strictly to 254 nm to monitor the aromatic ring. Never scan or monitor at 350-370 nm, as this will activate the diazirine[1].
-
Fraction Collection: Collect fractions directly into amber vials pre-purged with argon. Immediately evaporate the solvent under a stream of dry nitrogen to yield the pure acyl chloride.
Quantitative Data: Chromatographic Impact on TDBA-Cl
The following table summarizes the expected outcomes when subjecting TDBA-Cl to different chromatographic environments.
| HPLC Mode | Typical Mobile Phase | Acyl Chloride Recovery (%) | Diazirine Stability (%) | Primary Degradant |
| Standard RP-HPLC | Water / Acetonitrile (0.1% TFA) | 0% | >95% | TDBA (Carboxylic Acid) |
| Alcoholic RP-HPLC | Water / Methanol (0.1% TFA) | 0% | >95% | TDBA-OMe (Methyl Ester) |
| Non-Aqueous RP (NARP) | Anhydrous MeCN / THF (C18) | 70 - 85% | >95% | TDBA (via trace silanol H₂O) |
| Normal-Phase (NP-HPLC) | Anhydrous Hexane / EtOAc (Silica) | >95% | >95% | None (Stable) |
| UV Exposure (350nm) | Any | Variable | <10% | Carbene insertion products |
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a mass corresponding to the carboxylic acid, but my NMR showed pure acyl chloride. What happened? A: The LC-MS mobile phase (typically Water/MeCN) hydrolyzed your sample during the chromatographic run prior to entering the mass spectrometer. To analyze acyl chlorides by MS, always use direct infusion MS with anhydrous solvents, or derivatize a small aliquot with a primary amine (e.g., benzylamine) to form a stable amide before running the LC-MS.
Q: Can I use a C18 column with strictly anhydrous Acetonitrile and THF to purify TDBA-Cl? A: While Non-Aqueous Reversed-Phase (NARP) chromatography is technically possible, it is highly discouraged for acyl chlorides. Residual silanols on the C18 stationary phase and trace water in the solvents often lead to 15-30% degradation. Normal-phase silica with hydrocarbon solvents is the only reliable method[2].
Q: How sensitive is the diazirine ring to the HPLC UV detector? A: Extremely sensitive. The trifluoromethyl-diazirine group is designed to absorb strongly around 350-370 nm to facilitate photo-crosslinking[1]. Passing the compound through a UV flow cell set to this wavelength, even for a few seconds, will cause partial photolysis to the diazo isomer or reactive carbene. Always monitor at 254 nm.
References
-
Creative Biolabs. "4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker". Creative Biolabs Product Catalog. Available at: [Link]
-
Pragst, Fritz. "Chapter 13: High performance liquid chromatography in forensic toxicological analysis". ResearchGate. Available at: [Link]
-
"A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II". National Institutes of Health (PMC). Available at:[Link]
Sources
Technical Support Center: Minimizing UV Damage During Diazirine Photo-Crosslinking
Welcome to the technical support center for diazirine-based photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful technique while preserving the integrity of their protein samples. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your experiments for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise during diazirine photo-crosslinking experiments.
Q1: My protein is aggregating after UV exposure. What's causing this and how can I prevent it?
A1: Protein aggregation is a frequent and frustrating issue in photo-crosslinking experiments. The primary culprit is often UV-induced damage, which can expose hydrophobic regions of the protein, leading to non-specific aggregation. The highly reactive carbene intermediate generated from the diazirine can also contribute to unwanted crosslinks if not carefully controlled.
Causality and Prevention:
-
UV Wavelength: Shorter UV wavelengths (<300 nm) are particularly damaging to proteins and DNA.[1][2][3] Diazirines are optimally activated at longer, less harsh wavelengths, typically between 320-370 nm, with a peak around 345-350 nm.[1][2][4][5] Ensure your UV source emits in this range and use filters to block shorter wavelengths, especially with broad-spectrum lamps like mercury vapor lamps.[1][2]
-
Exposure Time and Intensity: Excessive UV exposure is a direct cause of protein damage.[6][7] The goal is to provide just enough energy to activate the diazirine without "over-cooking" your sample. It is crucial to optimize the irradiation time and the distance from the UV source.[1][2][6] High-wattage lamps require shorter exposure times.[1][4] For live cells, total irradiation time should generally be kept under 15 minutes.[1][2]
-
Temperature Control: Heat generated by the UV lamp can denature proteins and promote aggregation. Perform irradiations on ice or in a temperature-controlled chamber to mitigate this effect.[8]
-
Radical Scavengers: Although not universally applied in all protocols, the inclusion of radical scavengers can, in some contexts, help to quench non-specific reactive species generated during UV irradiation that may contribute to protein damage.[9][10][11][12] However, their use requires careful consideration as they can also interfere with the desired crosslinking reaction.[13]
Q2: I'm seeing very low or no crosslinking efficiency. What are the likely causes?
A2: Minimal or no crosslinking can stem from several factors, ranging from the experimental setup to the reagents themselves.
Troubleshooting Steps:
-
Verify Your UV Source:
-
Wavelength: Confirm your lamp emits in the 320-370 nm range.[1][8] Lamps emitting at 254 nm are detrimental and should not be used.[1][2]
-
Wattage and Distance: Low-wattage lamps (<8W) will have lower efficiency.[1][8] Decrease the distance between your sample and the lamp to increase the light intensity.[1][2] For example, a 15-watt lamp might be placed 3-5 cm away, while a handheld 8-watt lamp might need to be as close as 1 cm.[2]
-
-
Check Your Crosslinker:
-
Hydrolysis: NHS-ester diazirines are susceptible to hydrolysis. Ensure they are dissolved in anhydrous DMSO or DMF immediately before use and that your reaction buffers are free of primary amines (e.g., Tris, glycine).[1][2]
-
Concentration: Optimize the molar excess of the crosslinker. For protein concentrations around 2 mg/mL, a 20-25 molar excess is a good starting point, while for 10 mg/mL, a 10-15 molar excess may be sufficient.[1]
-
-
Optimize Reaction Conditions:
-
Incubation Time: Allow sufficient time for the initial reaction (e.g., NHS-ester with primary amines) to occur before UV activation.[1]
-
Removal of Excess Crosslinker: Before UV exposure, it is critical to remove any non-reacted crosslinker through methods like desalting or dialysis.[1][2] This prevents the unbound crosslinker from reacting with the solvent or non-specifically with the protein upon photoactivation.
-
Q3: How do I choose between an alkyl and an aryl diazirine?
A3: The choice between an alkyl and an aryl diazirine can significantly impact your experimental outcome, particularly in terms of labeling preference and reactivity.
-
Alkyl Diazirines: These are generally smaller and less hydrophobic.[4][14] Upon photoactivation, they can form both a highly reactive carbene and a diazo intermediate.[8][14][15][16][17] The diazo intermediate shows a preference for reacting with acidic residues like aspartic acid and glutamic acid, a reactivity that can be pH-dependent.[8][15][16][17] This can be advantageous if the target binding site is rich in these residues.
-
Aryl Diazirines (specifically aryl-fluorodiazirines): These tend to react more through the carbene intermediate, which is generally more reactive and less selective, leading to broader labeling of different amino acid residues.[8][14] Some aryl diazirines may require different activation wavelengths. For instance, certain designs show optimal activation at 302 nm instead of the more common 365 nm.[18]
The small size of alkyl diazirines is often a key advantage, as it is less likely to cause steric hindrance or significantly alter the properties of a small molecule probe.[4][19][20]
Q4: Can I use visible light to activate diazirines and avoid UV damage altogether?
A4: Traditionally, diazirine activation relies on UV-A light. However, recent research has explored strategies to shift this activation towards the visible light spectrum to further minimize potential photodamage.
-
Photosensitization: One approach involves using a photocatalyst that absorbs visible light (e.g., blue light) and then transfers that energy to the diazirine, triggering its activation without direct UV irradiation of the sample.[21][22]
-
Modified Diazirines: Efforts are underway to synthesize novel diazirines with red-shifted absorbance spectra that overlap with visible light LEDs.[23]
-
Two-Wavelength Activation: Some studies suggest that a combination of UVA (e.g., 365 nm) to generate the diazo intermediate, followed by visible light (e.g., 405 nm) to convert the diazo to the carbene, can improve carbene yield and efficiency.[23]
While these are promising areas of research, commercially available diazirine crosslinkers and standard protocols are still predominantly based on UV-A activation.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during diazirine photo-crosslinking.
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Crosslinking | 1. Excess, unreacted crosslinker present during UV exposure. | - Crucial Step: Remove excess crosslinker after the initial labeling step (before UV) using desalting columns or dialysis.[1][2] - Thoroughly quench the reaction with a primary amine-containing buffer (e.g., Tris) before the removal step.[1] |
| 2. Over-exposure to UV light causing random radical formation. | - Titrate UV exposure time and power. Start with a shorter duration (e.g., 5 minutes) and increase if necessary.[1][6] - Irradiate on ice to reduce side reactions. | |
| 3. Hydrophobic crosslinker aggregating with proteins. | - For cell surface labeling, use a water-soluble (e.g., Sulfo-NHS) version of the crosslinker to reduce membrane permeability and non-specific intracellular labeling.[2] | |
| Protein Degradation or Loss of Function | 1. UV-induced photodamage. | - Use a UV lamp that emits at 350-365 nm and filter out wavelengths below 300 nm.[1][2][3] - Minimize UV exposure time and intensity to the lowest effective level.[6] - Keep the sample chilled during irradiation. |
| 2. Crosslinker modifying critical residues for protein function. | - If using a heterobifunctional crosslinker (e.g., NHS-diazirine), consider that the NHS ester reacts with lysines. If a lysine is in an active site, this could inhibit function. - Consider using photo-reactive amino acid analogs for more specific placement of the diazirine.[24][25] | |
| Low Crosslinking Yield | 1. Inefficient photoactivation. | - Check the specifications of your UV lamp (wavelength and power). Increase irradiation time or decrease the distance to the sample.[1][2] - Ensure the reaction vessel is open and shallow to maximize UV penetration.[1] |
| 2. Hydrolyzed or inactive crosslinker. | - Prepare crosslinker stock solutions fresh in anhydrous solvent (e.g., DMSO).[1] - Avoid buffers containing primary amines (Tris, glycine) during the NHS-ester reaction step.[1][2] | |
| 3. Insufficient crosslinker concentration. | - Optimize the molar ratio of crosslinker to protein. A 10- to 50-fold molar excess is a common range to test.[1] | |
| 4. pH is not optimal for the reaction. | - For NHS-ester reactions, a pH of 7-9 is generally recommended.[2] - For alkyl diazirine crosslinking to acidic residues, a lower pH might enhance efficiency.[8] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Optimizing UV Exposure Time
This protocol provides a framework for determining the minimal UV exposure required for efficient crosslinking while minimizing protein damage.
Objective: To find the "sweet spot" of UV irradiation that maximizes crosslinking yield without causing significant protein aggregation or degradation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES).
-
Diazirine crosslinker (e.g., Sulfo-SDA).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
UV crosslinker device with 365 nm bulbs.
-
Ice bucket.
-
SDS-PAGE analysis reagents.
Procedure:
-
Prepare Samples: Prepare at least six identical samples of your protein labeled with the diazirine crosslinker according to your standard protocol (including quenching and removal of excess crosslinker).
-
Set Up Irradiation: Place the samples in an open-top container (e.g., a 96-well plate or un-capped tubes) on ice, positioned at a fixed distance from the UV lamp.
-
Time Course Exposure:
-
Sample 1 (Control): Do not expose to UV light (0 minutes).
-
Sample 2: Irradiate for 2 minutes.
-
Sample 3: Irradiate for 5 minutes.
-
Sample 4: Irradiate for 10 minutes.
-
Sample 5: Irradiate for 15 minutes.
-
Sample 6: Irradiate for 20 minutes.
-
-
Analysis:
-
Analyze all samples by SDS-PAGE and Coomassie staining (or Western blot if you have a specific antibody).
-
Look for:
-
The appearance of higher molecular weight bands, indicating successful crosslinking.
-
A decrease in the monomeric protein band.
-
The appearance of high molecular weight aggregates stuck in the stacking gel or wells, which indicates excessive damage.
-
Smearing or degradation products at lower molecular weights.
-
-
Workflow for Minimizing Protein Damage
The following diagram illustrates a logical workflow for designing a diazirine photo-crosslinking experiment with protein integrity as a primary focus.
Caption: Experimental workflow for diazirine photo-crosslinking.
Section 4: Deeper Dive into the Mechanism
Understanding the photochemical process is key to mastering this technique. Upon irradiation with ~365 nm UV light, the diazirine ring is excited and expels nitrogen gas (N₂).[3][4][26] This generates a highly reactive and short-lived carbene intermediate.[3][4][24][26]
However, the story is more nuanced. For alkyl diazirines, a competing pathway exists where the excited diazirine rearranges to a linear diazo intermediate.[7][14][15][17][27] This diazo species is less reactive than the carbene but shows a distinct preference for reacting with the acidic side chains of aspartic and glutamic acid.[14][16][17] Recent studies have shown that by carefully controlling the irradiation time and power density, it's possible to favor the formation and reaction of the diazo intermediate, allowing for more specific crosslinking to polar residues.[15][17]
Caption: Photoactivation pathways of alkyl diazirines.
By understanding and controlling these pathways through careful optimization of your experimental parameters, you can significantly enhance the success of your photo-crosslinking experiments while ensuring the structural and functional integrity of your proteins.
References
- ThermoFisher Scientific. Amine-Reactive Diazirine Crosslinkers Instructions (Pub No. 2067.0).
- Interchim. Diazirine crosslinkers.
- FUJIFILM Wako Pure Chemical Corporation.
- Prestwich, G. D., et al. (2010). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.
- Springer Nature Research Communities. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- bioRxiv. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo.
- BenchChem. Technical Support Center: Diazirine-Based Photoaffinity Labeling.
- ResearchGate. Labeling Preferences of Diazirines with Protein Biomolecules.
- Creative Proteomics.
- Hsieh, Y.-T., et al. (2015). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology.
- Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry.
- ACS Omega. (2024).
- Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PMC.
- The Journal of Organic Chemistry. (2023).
- Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PubMed.
- Tang, C., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
- West, A. P., et al. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Journal of the American Chemical Society.
- Parker, C. G., et al. (2021).
- Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry.
- Shigdel, U. K., Zhang, J., & He, C. (2008). Development of Diazirine-based crosslinking agents for covalently linking protein.
- CHIMIA. Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research.
- Chemical Communications. (2014).
- ResearchGate. Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry.
- Chemistry – A European Journal. (2018). A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking.
- ACS Central Science. (2022).
- Journal of the American Chemical Society. (2014). Genetically Encoded Cleavable Protein Photo-Cross-Linker.
- Macmillan Group. (2022).
- reposiTUm.
- College of Chemistry and Molecular Engineering, Peking University. (2024). Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry.
- Chemical Society Reviews. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions.
- ACS Applied Polymer Materials. (2023). Mitigating Radiation Damage to Polyethylene in Transmission Electron Microscopy by Free Radical Scavengers.
- ResearchGate. Mechanism of resilin cross-linking via the photo-Fenton reaction.
- Industrial & Engineering Chemistry Research. (2021). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability.
- Environmental Science: Processes & Impacts. (2020).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
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A Senior Application Scientist's Guide: Trifluoromethyl-Diazirine vs. Benzophenone for Photoaffinity Labeling
In the intricate world of drug discovery and chemical biology, identifying the specific protein targets of bioactive small molecules is a paramount challenge. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often-transient molecular interactions, providing a permanent snapshot for downstream identification and analysis. The choice of the photoreactive group, or photophore, is the most critical decision in designing a successful PAL experiment.
This guide provides an in-depth, objective comparison of two of the most prevalent photophores used today: the aryl(trifluoromethyl)diazirine, exemplified by derivatives of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid (TDBA), and the classic benzophenone (BP). We will delve into the mechanistic underpinnings, practical considerations, and experimental data that guide the selection of the optimal tool for your research needs.
The Core Principle: Turning Light into a Covalent Bond
Photoaffinity labeling hinges on a simple yet elegant concept. A probe molecule is designed with three key components: a "bait" moiety that mimics the bioactive ligand, a photoreactive group, and often a reporter tag (like biotin or an alkyne) for detection and enrichment[1][2]. This probe is incubated with a biological system (e.g., cell lysate, live cells) to allow it to bind to its target protein(s). Subsequent irradiation with UV light of a specific wavelength activates the photophore, generating a highly reactive intermediate that rapidly forms a covalent bond with nearby amino acid residues, thus permanently "labeling" the target protein[3][4].
The fundamental difference between trifluoromethyl-diazirine and benzophenone lies in the nature of this light-generated reactive species and its subsequent chemistry.
Trifluoromethyl-Diazirines: The Carbene Chemistry
Aryl(trifluoromethyl)diazirines, such as those derived from TDBA-Cl, are prized for their combination of small size, high reactivity, and stability.
Mechanism of Action: Upon irradiation with long-wave UV light (~350-370 nm), the diazirine ring expels a molecule of nitrogen gas (N₂) to generate a highly reactive singlet carbene[3][5][6]. This carbene is an electrophilic species with an extremely short lifetime, capable of inserting into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, in a relatively non-selective manner[3][5][7]. The inclusion of the trifluoromethyl group is a critical design feature; it enhances the stability of the diazirine ring, preventing a common side reaction where the diazirine isomerizes to a less reactive linear diazo compound upon photolysis[3][8][9].
Diagram: Photoactivation Mechanism of Trifluoromethyl-Diazirine
Caption: Benzophenone forms a triplet diradical that labels proteins via H-abstraction.
Head-to-Head Comparison: Performance & Practicality
The choice between these two photophores depends heavily on the specific biological question, the nature of the target, and the experimental system.
| Feature | 4-(3-trifluoromethyl-3H-diazirin-3-yl) Derivatives | Benzophenone Derivatives |
| Photophore Size | Small, minimally perturbative. Nearly isosteric to a methyl group.[10] | Bulky, which can cause steric hindrance and potentially alter ligand binding.[1][11][12] |
| Reactive Intermediate | Singlet Carbene.[3][5][13] | Triplet Diradical.[1][6][13] |
| Reactivity | Extremely high, very short-lived. Reacts almost instantaneously.[4][9] | Moderately reactive, longer-lived triplet state.[14] |
| Reaction Mechanism | Primarily C-H, N-H, O-H bond insertion. More "residue-agnostic".[5][7] | C-H bond hydrogen abstraction followed by radical recombination.[15][14] |
| Labeling Efficiency | Generally high due to carbene reactivity, but can be quenched by water.[16][17] | Can be very high. Reversible quenching by water allows for re-excitation.[16][11] |
| Specificity | Short carbene lifetime minimizes diffusion and non-specific labeling of bystander proteins.[12] | Longer irradiation times required can increase the risk of non-specific labeling.[1][6] |
| Irradiation Wavelength | ~350-370 nm.[7][18] Long wavelength minimizes potential damage to biomolecules.[16][10] | ~350-365 nm.[6][9] Also a non-damaging wavelength range.[16] |
| Irradiation Time | Short (typically 1-15 minutes).[5][18] Reduces risk of photodamage and non-specific labeling.[9][12] | Longer (can be >30 minutes).[1][6][12] |
| Chemical Stability | Generally stable in the dark and to many chemical reagents, making probe synthesis easier.[5][8] | Very stable, robust photophore. Building blocks are often commercially available.[15][11] |
| Key Advantage | Small size and high reactivity for precise, rapid labeling with minimal perturbation. | High labeling efficiency and stability , with reversible quenching allowing for repeated excitation. |
| Key Disadvantage | Potential for rearrangement to a less reactive diazo isomer (mitigated by CF₃ group).[3][5][8] | Bulky size can interfere with binding, and longer irradiation can increase non-specific signals.[1][11] |
Experimental Protocols & Workflows
While specific protocols must be optimized for each unique probe and biological system, the general workflows share common principles.
Part 1: Photoaffinity Probe Synthesis (Conceptual)
The provided 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is an excellent starting material for creating a custom probe. The benzoyl chloride group is highly reactive towards nucleophiles like primary amines (-NH₂) or alcohols (-OH) present on a ligand of interest.
Example Reaction: Acylation of an Amine-Containing Ligand
-
Dissolve Ligand: Dissolve the amine-containing ligand in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as a proton scavenger.
-
Add TDBA-Cl: Slowly add a solution of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride in the same anhydrous solvent to the ligand solution, typically at 0°C to control the reaction rate.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and salts, and purify the final probe product, typically using flash column chromatography.
A similar strategy can be employed with benzophenone derivatives that have been functionalized with a reactive group like an N-hydroxysuccinimide (NHS) ester or a carboxylic acid (which can be activated in situ).
Part 2: General Photoaffinity Labeling Experiment
Caption: A generalized workflow for a photoaffinity labeling experiment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the biological sample (e.g., cultured cells, tissue homogenate, or purified protein). For cellular experiments, cells are typically grown to a desired confluency.[18]
-
Probe Incubation: Add the photoaffinity probe (dissolved in a vehicle like DMSO) to the biological sample. Incubate for a predetermined time to allow the probe to bind to its target protein(s).[5][18] This step is often performed in the dark to prevent premature activation.
-
UV Irradiation: To remove unbound probe, wash the sample with ice-cold buffer (e.g., PBS).[18] Place the sample on ice and irradiate with a UV lamp at the optimal wavelength (e.g., 365 nm) for a pre-optimized duration (e.g., 1-15 minutes for diazirines).[5][18] The distance from the lamp and the lamp's power are critical parameters to control.
-
Sample Lysis (for cellular experiments): After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors to release the proteins.[18]
-
Reporter Tag Conjugation (if applicable): If the probe contains a "clickable" alkyne or azide handle, perform the click chemistry reaction at this stage to attach a reporter tag like biotin or a fluorophore.[2][18]
-
Analysis of Labeled Proteins:
-
Visualization: Separate the proteins by SDS-PAGE and visualize labeled proteins directly by in-gel fluorescence or by Western blot using an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).[18]
-
Identification: For target identification, enrich the biotin-tagged proteins using streptavidin-coated beads. The enriched proteins are then digested and identified using mass spectrometry.[11]
-
Conclusion and Expert Recommendation
Both trifluoromethyl-diazirines and benzophenones are outstanding, field-proven tools for photoaffinity labeling. The choice is not about which is "better," but which is better suited for the specific application.
-
Choose a trifluoromethyl-diazirine derivative (like TDBA-Cl) when:
-
The photophore's size is a major concern, and you need to minimize perturbation of the ligand's natural binding mode.
-
The binding interaction is highly transient, and the rapid, "snapshot" labeling of a carbene is advantageous.
-
You want to minimize the risk of non-specific labeling that can arise from longer irradiation times.
-
-
Choose a benzophenone derivative when:
-
Maximizing labeling yield is the top priority, and its reversible quenching mechanism can be leveraged.
-
The larger size of the photophore is not expected to significantly disrupt the ligand-protein interaction.
-
The synthetic route to incorporate the benzophenone moiety is more straightforward or the building blocks are more readily available.[11]
-
Ultimately, the most robust studies often involve validating findings with probes containing different photophores. By understanding the distinct mechanistic advantages and limitations of each class, researchers can design more insightful experiments to successfully illuminate the complex molecular interactions that drive biological processes.
References
-
Wang, L., et al. (2021). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. [Link]
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Gratepanche, D. R., et al. (1981). The use of benzophenone as a photoaffinity label. Labeling in p-benzoylphenylacetyl chymotrypsin at unit efficiency. Photochemistry and Photobiology. [Link]
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Ansari, M. A., & Ojima, I. (2018). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
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Bailey, C. M., et al. (2018). Diazirine Photoprobes for the Identification of Vancomycin-Binding Proteins. ACS Chemical Biology. [Link]
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Qvit, N., et al. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. Biopolymers. [Link]
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Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophore. European Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. Retrieved from [Link]
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Johnson, R. L., et al. (2005). Design and Synthesis of Photoaffinity Labeling Ligands of the l-Prolyl-l-leucyl-glycinmide Binding Site Involved in the Allosteric Modulation of the Dopamine Receptor. Journal of Medicinal Chemistry. [Link]
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Halloran, M. W., & Lumb, J. P. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemistry – A European Journal. [Link]
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Hassan, M. M., & Olaoye, O. O. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. [Link]
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Tomohiro, T., et al. (2012). Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling. IntechOpen. [Link]
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Creative Biolabs. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker. Retrieved from [Link]
-
Deu, E., et al. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases. [Link]
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Seo, J., & Corson, T. W. (2018). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]
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En-Nahari, S., et al. (2019). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information. Analytical Chemistry. [Link]
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Dorman, G., & Prestwich, G. D. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews. [Link]
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West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. [Link]
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Frei, M. S., et al. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. [Link]
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Wang, L., et al. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Biochemistry and Biophysics Reports. [Link]
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MacKinnon, A. L., et al. (2007). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
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Powers, D. G., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters. [Link]
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. Retrieved from [Link]
-
Quast, M., et al. (2024). Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors. RSC Medicinal Chemistry. [Link]
-
Kumar, C. V., et al. (1984). Design and synthesis of new fluorescent photoaffinity labels to study membrane structure. Journal of Biosciences. [Link]
-
Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. Presentation. [Link]
-
ResearchGate. (n.d.). General synthetic strategy for photoaffinity probes by click-chemistry reaction. Retrieved from [Link]
-
Said, A., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry. [Link]
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Deciphering Photoaffinity Labeling: A Comparative Guide to Trifluoromethyl Diazirines and Aryl Azides
In the realm of chemical biology and drug discovery, Photoaffinity Labeling (PAL) remains the gold standard for mapping transient biomolecular interactions, identifying off-target drug effects, and elucidating binding pocket architectures. The success of a PAL experiment hinges entirely on the selection of the photoreactive "warhead."
For decades, the field has debated the superiority of two dominant moieties: Aryl Azides (AA) and Trifluoromethyl Diazirines (TFMD) . While both serve the ultimate goal of covalent target capture upon UV irradiation, their distinct photochemical mechanisms, intermediate reactivities, and susceptibility to side reactions dictate their optimal use cases.
As an application scientist, I often see researchers default to TFMD due to its modern popularity, only to suffer from poor crosslinking yields in solvent-exposed domains. This guide objectively deconstructs the crosslinking efficiency of TFMDs and Aryl Azides, providing the mechanistic causality and experimental data required to select the right probe for your target.
Mechanistic Divergence: Carbenes vs. Nitrenes
To understand crosslinking efficiency, we must first analyze the transient intermediates generated upon UV activation. The reactivity of these intermediates defines the balance between successful target insertion and detrimental side reactions [2].
Aryl Azides (AA): The Singlet Nitrene Pathway
Unmodified aryl azides absorb at ~260 nm, which can cause significant UV-induced damage to biological samples. However, modern fluorinated aryl azides shift this activation wavelength to a safer 300–315 nm. Upon irradiation, the azide releases nitrogen gas ( N2 ) to form a highly reactive singlet nitrene .
-
The Advantage: Singlet nitrenes readily undergo C-H and N-H bond insertion.
-
The Pitfall: The singlet nitrene can undergo an intermolecular ring expansion to form a ketenimine . Ketenimines are long-lived electrophiles that preferentially react with nucleophiles (e.g., lysine or cysteine residues) rather than forming direct C-H insertions, which can skew labeling toward nucleophile-rich regions and reduce overall efficiency [2].
Trifluoromethyl Diazirines (TFMD): The Singlet Carbene Pathway
TFMDs are activated at long-wave UV (350–365 nm), making them exceptionally gentle on living cells and nucleic acids [3]. Irradiation expels N2 to yield a singlet carbene .
-
The Advantage: Carbenes are inherently more reactive than nitrenes, capable of inserting into completely unactivated aliphatic C-H bonds with near-zero distance requirements.
-
The Pitfall: This extreme reactivity is a double-edged sword. If the binding pocket is solvent-exposed, the carbene will rapidly react with surrounding water molecules, effectively quenching the probe before it can crosslink to the protein. Additionally, TFMDs can isomerize into linear diazo compounds, which require much longer irradiation times to resolve into carbenes [1].
Fig 1: Mechanistic pathways of Aryl Azide and TFMD photoactivation and side reactions.
Quantitative Performance & Crosslinking Efficiency
To objectively compare these warheads, we must look at empirical data. A landmark comparative study utilizing the Ugi four-component reaction to synthesize parallel photoaffinity probes tested both AA and TFMD against the human 2-oxoglutarate oxygenase (PHD2) model protein [1].
The results highlighted a critical paradox: Higher intermediate reactivity does not always equate to higher crosslinking yield.
| Metric | Fluorinated Aryl Azide | Trifluoromethyl Diazirine (TFMD) |
| Activation Wavelength | 300 – 315 nm (UV-B) | 350 – 365 nm (UV-A) |
| Reactive Intermediate | Singlet Nitrene | Singlet Carbene |
| Intermediate Half-Life | ~10⁻⁴ to 10⁻² seconds | ~10⁻⁹ seconds (Nanosecond scale) |
| Peak Crosslinking Yield | 30% – 55% (in model systems) [1] | 3% – 12% (in solvent-exposed models) [1] |
| Primary Side Reaction | Ketenimine rearrangement | Water quenching; Diazo isomerization |
| Biomolecule Compatibility | Moderate (UV-B can damage nucleic acids) | Excellent (UV-A is safe for live cells/RNA)[3] |
| Optimal Microenvironment | Deep, hydrophobic pockets | Lipid bilayers, tight hydrophobic interfaces |
The Causality Behind the Data: In the PHD2 study, the aryl azide achieved a remarkable 55% crosslinked enzyme yield after just 10 minutes of irradiation at 310 nm. In stark contrast, the TFMD probe yielded only 3–12% crosslinking [1]. Mass spectrometry analysis revealed the cause: the PHD2 binding pocket is partially solvent-exposed. The ultra-fast half-life of the TFMD carbene resulted in competitive quenching by water molecules before it could insert into the protein backbone. Conversely, the slightly longer-lived nitrene of the aryl azide survived long enough to find a viable insertion site.
Self-Validating Experimental Protocol: Parallel PAL Workflow
Step-by-Step Methodology
Phase 1: Probe Incubation & Equilibrium
-
Preparation: Cultivate your target cell line (e.g., HEK293T) to 80% confluency in 10 cm dishes.
-
Dosing: Treat cells with 1–10 µM of the respective alkyne-tagged probe (AA-probe vs. TFMD-probe) alongside a DMSO vehicle control.
-
Incubation: Incubate for 1 hour at 37°C to allow the probe to reach thermodynamic binding equilibrium within the target pocket.
Phase 2: Photoactivation (The Critical Step) 4. Cooling: Wash cells twice with ice-cold PBS and place the dishes on an ice bath. Causality: Cooling slows down molecular diffusion, ensuring the probe remains locked in the binding pocket during irradiation, preventing non-specific background labeling. 5. Irradiation:
- For TFMD : Irradiate at 365 nm (UV-A) for 10–15 minutes.
- For Aryl Azide : Irradiate at 310 nm (UV-B) for 5–10 minutes. Do not exceed 10 minutes to prevent UV-induced target degradation [1].
Phase 3: Lysis & Click Chemistry (CuAAC) 6. Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear debris. Quantify protein concentration via BCA assay. 7. CuAAC Reaction: To 1 mg of lysate, add 100 µM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO4 . React for 1.5 hours at room temperature. Causality: This step covalently attaches a biotin handle exclusively to proteins that have been successfully crosslinked by the alkyne-tagged probe.
Phase 4: Enrichment & LC-MS/MS Validation 8. Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide, then resuspend in 1% SDS. 9. Enrichment: Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea, then PBS) to eliminate non-covalent binders. 10. Analysis: Perform on-bead tryptic digest and analyze the resulting peptides via quantitative LC-MS/MS to calculate crosslinking efficiency (Label-Free Quantification).
Fig 2: Standard self-validating workflow for parallel photoaffinity labeling experiments.
Application Scientist's Verdict: How to Choose
The choice between TFMD and Aryl Azides should never be arbitrary. It must be dictated by the structural biology of your target and the nature of your sample:
-
Choose Trifluoromethyl Diazirines (TFMD) when:
-
You are working with RNA-protein interactions or live-cell transcriptomics. The 365 nm activation wavelength is mandatory to prevent UV-B/C crosslinking of native nucleic acids [3].
-
Your target binding site is a deep, highly hydrophobic pocket (e.g., lipid bilayers or transmembrane domains) where water is excluded. In these environments, the carbene's extreme reactivity shines without the risk of water quenching [2].
-
-
Choose Fluorinated Aryl Azides when:
-
You are targeting a solvent-exposed protein surface or a shallow binding groove. The slightly longer half-life of the nitrene allows it to survive transient water exposure and successfully insert into the protein backbone, yielding significantly higher crosslinking efficiencies (up to 55%) compared to TFMDs [1].
-
Your target pocket is rich in nucleophilic residues (lysine, cysteine), which can readily react with the ketenimine intermediate if direct C-H insertion fails.
-
By aligning the photochemical properties of the warhead with the microenvironment of the target, researchers can transform PAL from a trial-and-error endeavor into a highly predictable and efficient molecular tool.
References
-
Bush, J. T., Walport, L. J., McGouran, J. F., Leung, I. K. H., Berridge, G., van Berkel, S. S., Basak, A., Kessler, B. M., & Schofield, C. J. "The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes." Chemical Science, 2013.[Link]
-
Xia, Y., & Peng, L. "Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling." Chemical Reviews, 2013.[Link]
-
Warminski, M., Grab, K., Szczepanski, K., Spiewla, T., Zuberek, J., Kowalska, J., & Jemielity, J. "Photoactivatable mRNA 5′ Cap Analogs for RNA‐Protein Crosslinking." Advanced Science, 2024.[Link]
Validating protein-ligand interactions with trifluoromethyl diazirine probes
Mapping transient or low-affinity protein-ligand interactions (PLIs) in their native cellular environment remains one of the most complex challenges in drug discovery and chemical biology. Traditional affinity chromatography often fails to capture these fleeting interactions due to the stringent washing steps required, which strip away low-affinity targets.
To overcome this, Photoaffinity Labeling (PAL) has emerged as the gold standard technique. By incorporating a photoactivatable group (photophore) into a small molecule, researchers can covalently trap the ligand to its protein target upon UV irradiation, effectively "freezing" the interaction in time 1.
As a Senior Application Scientist, I frequently evaluate the three primary classes of photophores: benzophenones, aryl azides, and diazirines. While each has its utility, trifluoromethyl diazirine (TFMD) probes consistently demonstrate superior performance in chemoproteomics. This guide objectively compares TFMD against alternative photophores and provides a self-validating experimental framework for deploying these probes in your workflows.
The Mechanistic Superiority of Trifluoromethyl Diazirines
The selection of a photophore is an exercise in balancing reactivity, steric hindrance, and biological compatibility. The causality behind the widespread adoption of TFMD probes lies in their unique photochemical properties 2.
-
Steric Mimicry: A photophore must not disrupt the native ligand's binding affinity. Benzophenones are bulky (two phenyl rings) and can severely distort the binding pocket. In contrast, the TFMD group is highly compact, sterically mimicking a simple methyl or isopropyl group, ensuring the probe behaves identically to the parent pharmacophore 3.
-
Biocompatible Activation: Aryl azides require harsh, short-wavelength UV light (~250–280 nm) for activation. Because proteins naturally absorb UV at 280 nm (via aromatic amino acids) and 200 nm (via peptide bonds), this wavelength causes significant background protein degradation and cell toxicity 1. TFMDs activate at a biocompatible ~350–365 nm, leaving biological matrices unharmed.
-
Carbene Reactivity & The CF3 Advantage: Upon irradiation, TFMDs extrude nitrogen gas to form a highly reactive singlet carbene. The inclusion of the strongly electron-withdrawing trifluoromethyl (CF3) group is a critical design choice: it stabilizes the diazirine ring in the dark and drastically suppresses the rearrangement of the intermediate into unreactive, long-lived diazo isomers 2. The resulting carbene has a near-zero distance requirement, instantly inserting into any adjacent C-H, N-H, or O-H bond.
Photochemical activation mechanism of trifluoromethyl diazirine probes upon UV irradiation.
Comparative Performance Analysis
To objectively select a photophore, we must evaluate the quantitative and qualitative data of the reactive intermediates generated during photolysis 4. The table below summarizes why TFMD is generally preferred for unbiased target deconvolution.
| Feature | Trifluoromethyl Diazirine (TFMD) | Benzophenone | Aryl Azide |
| Steric Bulk | Small (mimics methyl/isopropyl) | Large (two phenyl rings) | Small to Medium |
| Activation Wavelength | ~350–365 nm | ~350–360 nm | ~250–280 nm |
| Reactive Intermediate | Singlet Carbene | Ketyl Radical | Singlet Nitrene |
| Half-Life of Intermediate | Nanoseconds (Highly localized) | Microseconds (Can diffuse) | Milliseconds (Prone to rearrangement) |
| Target Bond Insertion | C-H, N-H, O-H (Universal) | Preferentially C-H (Methionine) | Nucleophiles (Cysteine/Tyrosine) |
| Risk of UV Protein Damage | Low | Low | High |
| Crosslinking Efficiency | High (Rapid, unbiased insertion) | Moderate (Reversible excitation) | Low to Moderate 5 |
Self-Validating Experimental Methodology: Live-Cell PAL-ABPP
A fundamental flaw in many chemoproteomic studies is the misidentification of non-specific, "sticky" proteins as true targets. Because carbenes are indiscriminately reactive, a TFMD probe will crosslink to anything in its immediate vicinity upon irradiation.
The Causality of Self-Validation: To establish absolute trustworthiness, every PAL experiment must be designed as a self-validating system. This is achieved through a Competition Assay 1. If a protein is a specific target, pre-incubating the cells with an excess of the unmodified parent ligand will occupy the binding sites, successfully outcompeting the probe and eliminating the MS/MS signal. If the signal remains unchanged, the interaction is an artifact.
Step-by-Step Protocol
Phase 1: Incubation & Competition (The Validation Step)
-
Prepare Cohorts: Divide your live cell cultures (or lysates) into two equal cohorts: the Experimental Arm and the Control Arm.
-
Pre-Incubation: To the Control Arm, add a 10× to 50× molar excess of the unmodified parent ligand. Incubate for 30 minutes at 37°C. Causality: This saturates all specific binding pockets, leaving only non-specific sites available for the probe.
-
Probe Addition: Add the TFMD-alkyne probe (typically 1–10 µM) to both cohorts. Incubate for 1 hour to allow the probe to reach thermodynamic binding equilibrium.
Phase 2: Photochemical Activation 4. UV Irradiation: Place the culture plates on ice. Irradiate both cohorts with a 365 nm UV lamp (e.g., 100 W) for 5–15 minutes. Causality: Performing this step on ice is critical. It prevents the thermal degradation of proteins and minimizes the lateral diffusion of the probe, ensuring the nanosecond-lifespan carbene crosslinks exactly where it is bound.
Phase 3: Bioorthogonal Click Chemistry & Enrichment 5. Lysis & Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding a Biotin-Azide tag, CuSO4, THPTA ligand, and Sodium Ascorbate to the lysates. React for 1 hour at room temperature. 6. Stringent Washing: Incubate the lysates with streptavidin-functionalized magnetic beads to enrich the biotinylated protein-probe complexes. Wash the beads stringently with 1% SDS or 8M Urea. Causality: Because the probe is covalently crosslinked to the target, harsh denaturing washes can be used to completely strip away non-covalently bound background proteins.
Phase 4: LC-MS/MS Target Deconvolution 7. Digestion & Analysis: Perform on-bead trypsin digestion. Analyze the resulting peptides via quantitative LC-MS/MS (using SILAC or TMT labeling for precise quantification). 8. Data Interpretation: A protein is confirmed as a validated target only if its abundance is high in the Experimental Arm but significantly depleted in the Control Arm.
Self-validating photoaffinity labeling workflow utilizing a competition assay.
Conclusion
For researchers mapping the interactome of novel small molecules, trifluoromethyl diazirine probes offer an unmatched combination of minimal steric footprint, biocompatible activation, and highly efficient covalent capture. When coupled with rigorous, self-validating competition assays and quantitative mass spectrometry, TFMD probes transform the elusive challenge of transient protein-ligand interactions into actionable, high-confidence structural data.
References
-
Photoaffinity labeling in target- and binding-site identification | National Institutes of Health (NIH) / PMC | 1
-
Probing G Protein-Coupled Receptor—Ligand Interactions with Targeted Photoactivatable Cross-Linkers | ACS Publications | 6
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI | 3
-
Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry | MDPI | 2
-
The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes | Chemical Science (RSC Publishing) | 5
-
Target identification of natural products and bioactive compounds using affinity-based probes | RSC.org | 4
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry [mdpi.com]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes - Chemical Science (RSC Publishing) DOI:10.1039/C3SC51708J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide: The Superiority of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride for High-Fidelity Photoaffinity Labeling
In the intricate world of chemical biology and drug discovery, understanding molecular interactions is paramount. Photoaffinity labeling (PAL) stands out as a powerful technique to capture these transient interactions by creating a covalent bond between a ligand and its biological target upon photoactivation. The choice of the photoreactive crosslinker is critical to the success of these experiments. While various photophores exist, diazirines have gained prominence due to their small size and efficient generation of highly reactive carbenes.
This guide provides an in-depth comparison between two major classes of diazirines: the advanced aryl diazirine, 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride , and traditional aliphatic diazirines . We will explore the fundamental mechanistic differences that underpin the superior performance of the former, supported by experimental evidence and detailed protocols for researchers in the field.
The Carbene Conundrum: Not All Diazirines Are Created Equal
The core principle of diazirine chemistry is the light-induced expulsion of nitrogen gas to generate a carbene, a highly reactive species that can insert into neighboring C-H, N-H, or O-H bonds, thus covalently labeling a binding partner.[1][2] However, the journey from photoexcitation to covalent labeling is not always direct and reveals the critical distinctions between aliphatic and trifluoromethylaryl diazirines.
Aliphatic Diazirines: Small Size at the Cost of Specificity
Aliphatic diazirines have long been utilized, primarily lauded for their minimal steric footprint, which is nearly isosteric to a methyl group.[1][3] This allows them to be incorporated into small molecules with less disruption to the natural ligand-protein interaction.[3]
However, their photochemical behavior is complex. Upon irradiation, aliphatic diazirines partition into two pathways: the desired reactive carbene and a linear diazo isomer.[4][5][6] This diazo intermediate is not an innocent bystander; it is a reactive species itself, but its reactivity is fundamentally different from that of a carbene. Experimental studies have conclusively shown that this alkyl diazo intermediate preferentially reacts with protonated acidic amino acid residues like aspartic and glutamic acid.[4][5][7] This leads to a pH-dependent labeling bias that may not reflect the true, proximity-based interactions within a binding pocket, a phenomenon sometimes termed "pseudo-carbene" photolabeling.[6]
Furthermore, the alkylcarbenes that are formed can undergo rapid intramolecular 1,2-hydride shifts, a rearrangement that quenches their reactivity and limits their efficiency for intermolecular crosslinking.[8]
4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride: Precision and Stability by Design
The 4-(3-trifluoromethyl-3H-diazirin-3-yl) moiety, often referred to as a trifluoromethylphenyl diazirine (TPD), represents a significant advancement in photophore design. The key to its superiority lies in the trifluoromethyl group.
-
Suppression of Unwanted Side Reactions : The potent electron-withdrawing nature of the trifluoromethyl group provides crucial stability to the diazirine ring.[2] This design drastically minimizes the rearrangement to the problematic linear diazo isomer upon photolysis.[5][9] Consequently, the photochemistry is overwhelmingly directed towards the generation of the carbene intermediate, ensuring that the subsequent labeling is a true reflection of proximity.
-
Enhanced Carbene Reactivity and Stability : The trifluoromethyl group discourages unwanted internal carbene rearrangements.[2] It promotes the formation of a singlet carbene, which reacts via a concerted insertion mechanism into X-H bonds, avoiding the undesirable stepwise radical pathways often associated with triplet carbenes.[2] This results in clean, efficient, and non-selective insertions into nearby molecules, providing a high-fidelity "snapshot" of the binding interaction.[1][2]
-
Chemical Robustness : Trifluoromethylaryl diazirines exhibit excellent stability under common synthetic conditions, including the presence of strong acids and bases, and are also more stable to ambient light than many other diazirines.[2][9] This robustness simplifies the synthesis of complex probes.
-
Versatile Synthetic Handle : The benzoyl chloride functional group on the 4-position of the phenyl ring is a highly convenient and reactive handle. It allows for straightforward and efficient conjugation to a wide array of molecules containing nucleophiles such as amines or alcohols, making it a versatile building block for creating custom photoaffinity probes.
Head-to-Head Performance Comparison
The fundamental differences in their photochemical behavior translate into significant practical advantages for researchers.
| Feature | 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride | Aliphatic Diazirines |
| Primary Photolysis Intermediate | Singlet Carbene [2][5] | Carbene and a reactive Diazo Isomer[4][5] |
| Labeling Mechanism | Proximity-driven C-H, N-H, O-H insertion[1] | Mixed: Carbene insertion and pH-dependent alkylation of acidic residues[5][7] |
| Labeling Specificity | High-fidelity , unbiased labeling | Potential bias towards acidic residues (Asp, Glu)[4] |
| Potential Side Reactions | Minimal | Significant intramolecular carbene rearrangement (1,2-H shift); Diazo-mediated labeling[6][8] |
| Chemical Stability | High ; stable to ambient light and a range of chemical conditions[2][9] | Generally stable, but can be more sensitive |
| Size | Larger | Minimal , nearly isosteric to a methyl group[1] |
| Synthetic Versatility | Excellent; integrated benzoyl chloride handle for easy conjugation | Requires synthesis of specific ketone precursors[3] |
Visualizing the Mechanistic Divergence
The distinct photochemical pathways of these two diazirine classes can be clearly visualized.
Caption: Divergent photochemical pathways of diazirines.
Experimental Protocols
Protocol 1: General Workflow for Photoaffinity Labeling
This protocol outlines a general procedure. Optimization of concentrations, incubation times, and irradiation conditions is essential for each specific biological system.
Caption: General experimental workflow for photoaffinity labeling.
Methodology:
-
Probe Synthesis:
-
Dissolve your amine- or alcohol-containing ligand and a slight molar excess (1.1 eq) of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride in an appropriate anhydrous solvent (e.g., DCM, DMF) containing a non-nucleophilic base (e.g., triethylamine, 2-3 eq).
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) until completion, monitored by TLC or LC-MS.
-
Purify the resulting probe by column chromatography. Confirm the structure by NMR and MS.
-
-
Binding and Incubation:
-
Prepare your biological sample (e.g., purified protein at 1-5 µM, or cell lysate at 1-2 mg/mL) in a suitable buffer (e.g., PBS, HEPES).
-
Add the diazirine-containing probe to the desired final concentration (typically ranging from nanomolar to low micromolar, depending on binding affinity).
-
Crucial Control: In a separate sample, add the probe along with a 50-100 fold excess of the unlabeled parent compound. This competition experiment is vital to distinguish specific, binding-site-directed labeling from non-specific background.[1]
-
Incubate the samples for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature).
-
-
Photo-Crosslinking:
-
Place the samples in a suitable container (e.g., quartz cuvette, 96-well plate on ice).
-
Irradiate the samples with a UV lamp at 350-365 nm.[10][11] The optimal irradiation time depends on the lamp's power and distance from the sample, typically ranging from 5 to 30 minutes.[1] Keep samples cool during irradiation to prevent thermal denaturation.
-
Crucial Control: Maintain a "no-UV" control sample, which is incubated with the probe but kept in the dark to assess any non-photochemical reactions.
-
-
Downstream Analysis:
-
Quench any remaining reactive species by adding a reducing agent like DTT.
-
If the probe contains a reporter tag (e.g., alkyne for click chemistry, biotin), proceed with the appropriate conjugation or enrichment protocol.[1]
-
Analyze the samples by SDS-PAGE. Labeled proteins can be visualized by autoradiography (if radiolabeled), fluorescence scanning (if fluorescently tagged), or Western blotting using an antibody against the protein of interest or an antibody against a tag like biotin.
-
For target identification, the labeled protein band can be excised from the gel, digested, and analyzed by mass spectrometry to identify the protein and potentially the site of crosslinking.
-
Conclusion
While aliphatic diazirines have a role in specific applications where minimal size is the absolute priority, their complex photochemistry and potential for biased labeling present significant challenges for interpretation. 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride and related TPD-based reagents offer a far more robust and reliable solution for the majority of photoaffinity labeling applications. Their superior chemical stability, suppressed side-product formation, and generation of a highly reactive, non-selective carbene ensure that the labeling results are a true and accurate representation of molecular proximity. For researchers seeking to confidently identify and map biological interactions, the trifluoromethylaryl diazirine scaffold is the clear choice for achieving high-fidelity, unambiguous results.
References
-
Dubinsky, L., et al. (2012). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 4(4), 223-241. [Link]
-
Badiola, K. A., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1), 17-31. [Link]
-
Das, J., & Talele, T. T. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 11(5), 1252-1257. [Link]
-
Halloran, M. W., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(36), 12057-12066. [Link]
-
Hashim, F. A., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1369. [Link]
-
Hassan, M. M., & Olaoye, O. O. (2020). Labeling preferences of diazirines with protein biomolecules. Molecules, 25(10), 2285. [Link]
-
Prest, D. M., et al. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(10), 4284-4296. [Link]
-
Smith, J. A., & Pan, J. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Organic & Biomolecular Chemistry, 19(33), 7167-7171. [Link]
-
Woo, C. M., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6475-6484. [Link]
-
Woo, C. M. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. [Link]
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 8. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 9. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Carbene vs. Nitrene Insertion Efficiency in Photoaffinity Labeling: A Comprehensive Guide
By: Senior Application Scientist
In the rapidly evolving landscape of chemical biology and drug discovery, Photoaffinity Labeling (PAL) has become the gold standard for mapping small molecule-protein interactomes, identifying off-target liabilities, and elucidating binding site architectures. However, the success of any PAL experiment hinges entirely on the physicochemical properties of the chosen photophore.
When designing a chemical probe, scientists frequently face a critical decision: should they incorporate a diazirine (a carbene precursor) or an aryl azide (a nitrene precursor)?
This guide provides an objective, data-driven comparison of carbene and nitrene insertion efficiencies. By dissecting the mechanistic causality behind their reactivity, we will establish why diazirines have largely superseded azides in modern proteomics, and provide a self-validating experimental framework for your next target deconvolution study.
Mechanistic Causality: Why Carbenes Outperform Nitrenes
The fundamental difference in crosslinking efficiency between diazirines and aryl azides lies in the quantum mechanics and subsequent lifetimes of their reactive intermediates upon UV irradiation.
The Diazirine (Carbene) Advantage
Diazirines are minimalist, three-membered ring systems. Upon exposure to ~350 nm UV light, they extrude nitrogen gas to generate a highly reactive singlet carbene . Carbenes possess an extremely short half-life (nanoseconds to microseconds), allowing them to instantaneously insert into neighboring C-H, O-H, and N-H bonds before the ligand can diffuse away from the binding pocket. This rapid, proximity-driven insertion results in high crosslinking 1[1].
Furthermore, recent studies have shown that alkyl diazirines can undergo an alternative isomerization pathway to form a diazo intermediate . This intermediate exhibits a strong, pH-dependent preference for labeling acidic amino acid 2[2]. Understanding this dual-pathway mechanism is critical for interpreting biased labeling patterns in membrane proteins[3].
The Aryl Azide (Nitrene) Limitation
Aryl azides, upon irradiation (typically 250–300 nm), yield a singlet nitrene . Nitrenes are inherently less reactive than carbenes. Instead of instantaneous bond insertion, singlet nitrenes frequently undergo rapid ring expansion to form long-lived electrophilic species, such as dehydroazepines or ketenimines . These long-lived side products can diffuse away from the specific binding site and react with distal nucleophiles, drastically reducing the specific photoaffinity 4[4] and increasing background noise.
Photochemical activation pathways of diazirine and aryl azide probes.
Comparative Data: Quantitative Performance
To objectively select the right photophore, we must evaluate their physicochemical parameters. The table below summarizes the experimental data comparing diazirines and aryl azides.
Table 1: Quantitative and Physicochemical Comparison of Photophores
| Parameter | Diazirine (Carbene Precursor) | Aryl Azide (Nitrene Precursor) |
| Excitation Wavelength | 350 – 355 nm (Minimizes UV protein damage) | 250 – 300 nm (High risk of protein degradation) |
| Intermediate Half-Life | Extremely short (Nanoseconds to microseconds) | Longer (Microseconds to milliseconds) |
| Max Insertion Efficiency | High (40–60% yield in optimized systems) | Moderate to Low (<30% due to side reactions) |
| Major Side Reactions | Water quenching, Diazo isomerization | Rearrangement to ketenimines, reduction to amines |
| Steric Disruption (Size) | Minimal (~40 Da, easily integrated) | Moderate (~118 Da for phenyl azide) |
| Chemical Stability | Excellent (Resistant to nucleophiles/pH changes) | Susceptible to reduction by biological thiols |
Data synthesized from established PAL benchmarking5[1][4][5].
Experimental Protocols: A Self-Validating Workflow
A frequent pitfall in PAL experiments is the misidentification of highly abundant "sticky" proteins as specific targets. To ensure trustworthiness, every PAL protocol must be a self-validating system . This means incorporating a competition assay directly into the primary workflow to differentiate specific binding from non-specific proximity labeling.
Below is a robust, step-by-step methodology for a competitive PAL assay coupled with LC-MS/MS proteomics.
Step 1: Target Incubation & Competition Setup
-
Action: Prepare three parallel biological samples (live cells or lysate):
-
(A) Vehicle Control (DMSO).
-
(B) Active Probe (e.g., 1 µM Diazirine-alkyne probe).
-
(C) Competition Control (1 µM Probe + 50 µM Unlabeled Parent Compound).
-
-
Causality: The excess parent compound in Sample C competitively saturates the specific binding pocket. If a protein is heavily labeled in Sample B but absent in Sample C, the interaction is definitively specific.
Step 2: UV Irradiation
-
Action: Place the samples on ice and irradiate using a 350 nm UV lamp (for diazirines) for 10–15 minutes.
-
Causality: Utilizing 350 nm light selectively activates the diazirine without causing the widespread UV-induced protein degradation typically seen at the <300 nm wavelengths required for many azides. Ice prevents thermal denaturation and stabilizes the transient carbene intermediates.
Step 3: Cell Lysis & Click Chemistry (CuAAC)
-
Action: Lyse the cells using a mild detergent buffer (e.g., 1% NP-40). Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide, CuSO₄, THPTA ligand, and Sodium Ascorbate to the lysate.
-
Causality: The bioorthogonal click reaction covalently attaches a biotin reporter tag exclusively to the probe-modified proteins, enabling highly specific downstream isolation without interfering with the initial binding event.
Step 4: Affinity Enrichment
-
Action: Incubate the clicked lysate with streptavidin-agarose beads for 2 hours. Wash the beads stringently using SDS-containing buffers.
-
Causality: The streptavidin-biotin interaction is one of the strongest non-covalent bonds known. Stringent SDS washing denatures and removes non-specifically bound background proteins, ensuring that only covalently modified targets remain on the beads.
Step 5: On-Bead Digestion & LC-MS/MS
-
Action: Perform on-bead trypsin digestion. Analyze the resulting peptides via quantitative LC-MS/MS (e.g., TMT multiplexing).
-
Causality: Quantitative proteomics allows for the unbiased, proteome-wide identification of the target. A true target will show a high abundance ratio of Sample B over Sample C.
Self-validating experimental workflow for photoaffinity target identification.
Conclusion
While aryl azides paved the way for early photoaffinity studies, their propensity for side reactions and requirement for damaging short-wave UV light limit their modern utility. Diazirines represent the superior choice for contemporary PAL applications. Their minimal steric footprint, activation at bio-friendly wavelengths (350 nm), and generation of highly reactive carbene species result in significantly higher insertion efficiencies and cleaner proteomic data. By pairing diazirine probes with a self-validating competition workflow, researchers can map drug-target interactions with unprecedented confidence.
Sources
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Comparative Proteomics: Isotope-Labeled Diazirine Probes vs. Established Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount. This guide provides an in-depth, objective comparison of isotope-labeled diazirine-based photoaffinity labeling (PAL) with established quantitative proteomics techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). By delving into the fundamental principles, experimental workflows, and performance data, this guide aims to equip you with the knowledge to select the optimal strategy for your research objectives.
The Rise of Isotope-Labeled Diazirine Probes: Capturing Transient Interactions with Quantitative Precision
Traditional quantitative proteomics methods excel at profiling global changes in protein abundance. However, they often fall short in identifying the direct protein targets of small molecules, particularly those with transient or low-affinity interactions. Isotope-labeled diazirine probes have emerged as a powerful tool to address this challenge by covalently trapping these fleeting interactions, enabling their identification and quantification.
Diazirine-based probes are small, synthetically versatile molecules that can be appended to a small molecule of interest.[1][2] Upon brief exposure to UV light, the diazirine moiety is activated, forming a highly reactive carbene intermediate that rapidly and indiscriminately forms a covalent bond with nearby molecules, effectively "trapping" the interacting proteins.[3][4] The incorporation of stable isotopes into the probe's structure allows for the relative quantification of these captured proteins between different experimental conditions using mass spectrometry.
A Comparative Analysis: Diazirine Probes vs. SILAC, iTRAQ, and TMT
The selection of a quantitative proteomics strategy hinges on the specific biological question being addressed. Here, we compare isotope-labeled diazirine probes with the three most prominent established methods.
| Feature | Isotope-Labeled Diazirine Probes | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |
| Primary Application | Identification and quantification of direct small molecule-protein interactions. | Global quantitative analysis of protein abundance in cultured cells. | Global quantitative analysis of protein abundance in a wide range of sample types. |
| Labeling Strategy | Covalent photo-crosslinking of a small molecule probe to its interacting proteins. | Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo. | Chemical labeling of peptides with isobaric tags in vitro. |
| Quantification | Relative quantification based on the isotopic signature of the probe. | Relative quantification based on the mass shift of peptides containing heavy or light amino acids. | Relative quantification based on the intensity of reporter ions generated during MS/MS fragmentation. |
| Key Advantages | - Captures transient and low-affinity interactions. - Provides direct evidence of a small molecule-protein interaction. - Small probe size minimizes perturbation of the small molecule's activity.[2] | - High accuracy and precision due to in vivo labeling and early sample pooling.[5] - No chemical modifications that could interfere with downstream analysis. | - High multiplexing capabilities (up to 18-plex with TMTpro).[6][7] - Applicable to a wide variety of sample types, including tissues and clinical samples. |
| Limitations | - Potential for non-specific labeling of highly abundant proteins.[1][8] - Labeling bias towards acidic amino acids and membrane proteins.[9] - Requires synthesis of a custom probe for each small molecule. | - Limited to cells that can be metabolically labeled in culture. - Can be time-consuming and expensive due to the need for specialized media and multiple cell doublings. | - Potential for ratio compression, which can underestimate large changes in protein abundance. - Chemical labeling can be incomplete and may introduce bias. |
Experimental Workflows: A Step-by-Step Perspective
To provide a practical understanding of these techniques, we outline the key steps in their respective experimental workflows.
Isotope-Labeled Diazirine Photoaffinity Labeling Workflow
This workflow is designed to identify and quantify the specific protein targets of a small molecule.
Figure 1: Isotope-Labeled Diazirine PAL Workflow. A schematic representation of the key steps involved in a photoaffinity labeling experiment for target identification and quantification.
Detailed Protocol for Isotope-Labeled Diazirine Photoaffinity Labeling:
-
Probe Incubation: Treat cells or cell lysates with the isotope-labeled diazirine probe at a predetermined concentration and for a specific duration. It is crucial to include control samples, such as a no-UV irradiation control and a competition experiment where cells are co-incubated with the probe and an excess of the unlabeled parent compound to identify specific binders.[1]
-
UV Cross-linking: Expose the samples to UV light (typically 365 nm) for a short period (e.g., 1-15 minutes) to activate the diazirine and induce covalent cross-linking.[3]
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells to extract the total proteome.
-
Click Chemistry: The alkyne or azide handle on the diazirine probe is used for a "click" reaction with a corresponding reporter tag, such as biotin-azide or a fluorescent dye.[2] This enables the enrichment of probe-labeled proteins.
-
Affinity Purification: Use streptavidin beads to enrich the biotin-tagged protein-probe complexes.
-
On-Bead Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the labeled peptides and their corresponding proteins. The relative abundance of the heavy and light isotope-labeled peptides provides a quantitative measure of the protein's interaction with the small molecule under different conditions.
SILAC Workflow
The SILAC workflow is a robust method for comparing the entire proteomes of two or three cell populations.
Figure 3: iTRAQ/TMT Experimental Workflow. This diagram outlines the chemical labeling and multiplexed analysis characteristic of iTRAQ and TMT experiments.
Detailed Protocol for TMT Labeling:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from each sample with a different TMT reagent.
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio. [10]4. Fractionation: To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography.
-
Mass Spectrometry: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the reporter ion intensities to determine the relative abundance of each protein across the different samples. [5]
Data Interpretation and Overcoming Challenges
A critical aspect of any quantitative proteomics experiment is rigorous data analysis and the implementation of controls to ensure the validity of the results.
For Isotope-Labeled Diazirine Probes:
-
Distinguishing Specific from Non-Specific Binders: A key challenge in PAL is differentiating true biological interactors from non-specific background binding. [1][11]Competition experiments are essential. A true interactor will show a significant reduction in labeling in the presence of an excess of the unlabeled parent compound.
-
Data Analysis Software: Software such as Proteome Discoverer or MaxQuant can be used for data analysis. [5]The data should be filtered to identify proteins that are significantly enriched in the probe-treated sample compared to the control and competitively displaced by the parent compound.
For SILAC, iTRAQ, and TMT:
-
Ratio Compression in Isobaric Tagging: In iTRAQ and TMT, co-isolation of multiple peptides in the mass spectrometer can lead to the simultaneous fragmentation of different peptides, resulting in a "ratio compression" that dampens the observed quantitative differences. [12]This can be mitigated by using higher resolution mass spectrometers and advanced data acquisition strategies.
-
Statistical Analysis: Appropriate statistical methods should be applied to identify proteins that show statistically significant changes in abundance between the different conditions.
Conclusion: Selecting the Right Tool for the Job
Isotope-labeled diazirine probes represent a powerful advancement in chemical proteomics, enabling the identification and quantification of direct small molecule-protein interactions that are often missed by traditional methods. Their ability to capture transient interactions makes them invaluable for drug discovery and mechanistic studies.
However, the choice of a quantitative proteomics method should always be guided by the specific research question. For global profiling of protein abundance in cell culture, SILAC remains a highly accurate and precise method. For high-throughput analysis of a wide range of sample types, the multiplexing capabilities of iTRAQ and TMT are unparalleled.
By understanding the strengths and limitations of each of these techniques, researchers can make informed decisions to select the most appropriate method to answer their biological questions, ultimately accelerating the pace of discovery in their respective fields.
References
- Brunner, J. New photolabeling and crosslinking methods. Annu. Rev. Biochem.62, 483-514 (1993).
- Conway, L. P. et al.
- Das, J. Aliphatic diazirines as photoaffinity probes for proteins: recent developments. Chem. Rev.111, 4405–4417 (2011).
- Flaxman, H. A., Miyamoto, D. K. & Woo, C. M. Small molecule interactome mapping by photo-affinity labeling (SIM-PAL) to identify binding sites of small molecules on a proteome-wide scale. Curr. Protoc. Chem. Biol.11, e75 (2019).
- Hassan, M. M. & Olaoye, O. O. Diazirine-based photoaffinity labeling: a promising tool for target identification in drug discovery. Molecules25, 2285 (2020).
- Huth, S. W. et al. μMap photoproximity labeling reveals a new role for VCP in the regulation of the integrated stress response. bioRxiv 2022.08.11.503669 (2022).
- Lee, W., Huang, Z., am Ende, C. W. & Seneviratne, U. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protoc.2, 100593 (2021).
- Li, Z. et al. A potent and selective inhibitor of KDM5 histone demethylases. ACS Chem. Biol.8, 2365–2370 (2013).
- MacKinnon, A. L. et al. A photo-cross-linking approach for identifying protein-protein interactions in living cells. J. Am. Chem. Soc.129, 14562–14563 (2007).
- Miyamoto, D. K. et al. Labeling preferences of diazirines with protein biomolecules. J. Am. Chem. Soc.143, 6691–6700 (2021).
- Parker, C. G. et al. A whole proteome inventory of background photocrosslinker binding.
- Savitski, M. M. et al. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification. J. Proteome Res.12, 3586–3598 (2013).
- Seath, C. P. et al. Tracking chromatin state changes using nanoscale photo-proximity labelling.
- Seneviratne, U. et al. Photoaffinity labeling and quantitative chemical proteomics identify LXRβ as the functional target of enhancers of astrocytic apoE. Cell Chem. Biol.28, 148-157.e7 (2021).
- Smith, R. A. & Knowles, J. R. Letter: Aryldiazirines. Potential reagents for photolabeling of biological receptor sites. J. Am. Chem. Soc.95, 5072–5073 (1973).
- Sumranjit, J. & Chung, S. J. Photoaffinity labeling for target identification of small molecules. Methods Mol. Biol.1033, 15–29 (2013).
- Thompson, A. et al. Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Anal. Chem.75, 1895–1904 (2003).
- Wang, Q. et al. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. J. Am. Chem. Soc.125, 3192–3193 (2003).
- West, A. V. et al. Labeling Preferences of Diazirines with Protein Biomolecules. J. Am. Chem. Soc.143, 6691–6700 (2021).
- Wilkinson, I. V. L. et al. Chemical proteomics and phenotypic profiling identifies the aryl hydrocarbon receptor as a molecular target of the utrophin modulator ezutromid. Angew. Chem. Int. Ed.59, 2420–2428 (2020).
- Zhang, T. & Ondrus, A. E. Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett32, 1053–1059 (2021).
-
MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. Available at: [Link].
-
ACS Publications. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Available at: [Link].
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Springer Nature. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS). Available at: [Link].
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Comprehensive Operational Guide: Safe Handling and Disposal of 4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl Chloride
An in-depth, procedural guide designed for researchers, safety officers, and drug development professionals handling highly reactive photoaffinity labeling (PAL) reagents.
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is a highly specialized, dual-functional reagent widely utilized in chemical proteomics and photoaffinity labeling[1]. This molecule presents a unique bipartite hazard profile: a highly moisture-sensitive, corrosive benzoyl chloride moiety, and a photoreactive, thermally sensitive diazirine ring. Proper disposal cannot be achieved through standard solvent waste streams. It requires a mechanistically sound, biphasic approach to neutralize the corrosive acid chloride and deactivate the photoreactive diazirine, ensuring absolute laboratory safety and environmental compliance.
Quantitative Data & Chemical Profile
Understanding the physical and chemical parameters of this reagent is the first step in formulating a safe disposal plan.
| Property | Value |
| Chemical Name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride |
| CAS Number | 326923-35-7[2] |
| Molecular Formula | C9H4ClF3N2O |
| Key Hazards | Corrosive (Causes severe burns), Water-Reactive, Light-Sensitive |
| Reactivity Profile | Reacts violently with water to evolve HCl gas; diazirine decomposes under UV light to form reactive carbenes[3]. |
| Storage Requirements | -20°C, under inert gas (Argon/N2), strictly protected from light. |
Core Safety & Environmental Precautions
Before initiating any disposal or quenching protocol, the following operational safety parameters must be established:
-
Ventilation: All disposal procedures must be executed in a certified chemical fume hood. The hydrolysis of acyl chlorides generates corrosive hydrogen chloride (HCl) gas[4].
-
Lighting: The diazirine moiety is highly sensitive to UV and ambient light. Waste collection and initial quenching should be performed under amber lighting or in foil-wrapped flasks to prevent premature, uncontrolled carbene generation[3].
-
Personal Protective Equipment (PPE): Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminated film; standard nitrile is insufficient for concentrated acyl chlorides), a flame-resistant lab coat, chemical splash goggles, and a face shield.
Mechanistic Rationale for Disposal
Standard disposal of acyl chlorides by simply pouring them into aqueous waste is highly dangerous; the exothermic hydrolysis violently releases HCl gas and can cause localized boiling or splashing. The primary disposal strategy involves a controlled, base-mediated hydrolysis to convert the reactive acyl chloride into a stable, water-soluble sodium benzoate salt[5].
Following hydrolysis, the diazirine ring remains intact. While stable in the dark, diazirines can decompose exothermically under certain conditions. For absolute risk mitigation, we employ a photolytic deactivation step. Irradiating the neutralized aqueous/organic mixture with 365 nm UV light forces the diazirine to expel nitrogen gas ( N2 ), generating a highly reactive singlet carbene[6]. In an aqueous or alcoholic solvent, this carbene rapidly and safely undergoes O-H insertion to form an inert ether or alcohol, rendering the molecule completely biologically and chemically inactive prior to final disposal.
Workflow for the biphasic neutralization and photolytic deactivation of diazirine acyl chlorides.
Step-by-Step Disposal Protocols
Phase 1: Controlled Hydrolysis of the Acyl Chloride
-
Preparation: In a fume hood, equip a large, heavy-walled borosilicate glass beaker with a magnetic stir bar. Prepare a large excess (at least 5-10 molar equivalents) of a cold basic solution, such as 2.5 M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Bicarbonate ( NaHCO3 )[4]. Chill the solution in an ice-water bath to 0°C.
-
Dilution (Recommended for >5g quantities): Dilute the 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride waste in an inert, dry, water-miscible solvent (e.g., anhydrous THF or 1,4-dioxane) to reduce the reaction's vigor.
-
Slow Addition: Using an addition funnel or a glass pipette, add the acyl chloride solution dropwise to the vigorously stirring cold basic solution[5].
-
Causality Check: Dropwise addition controls the exothermic hydrolysis and prevents the rapid evolution of HCl gas and heat. If using NaHCO3 , expect significant effervescence due to CO2 generation.
-
-
Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours to ensure complete hydrolysis of the acyl chloride to the corresponding sodium benzoate salt.
-
pH Verification: Test the solution with pH paper. It must remain basic (pH > 8). If acidic, add more base until a stable alkaline pH is achieved.
Phase 2: Photolytic Deactivation of the Diazirine (Complete Destruction)
Note: While Phase 1 renders the chemical safe for standard hazardous waste disposal, Phase 2 is highly recommended for laboratories requiring the complete destruction of reactive intermediates.
-
Setup: Transfer the basic, neutralized solution into a photochemical reactor or a borosilicate glass flask transparent to UV-A light. Ensure the flask is adequately vented (e.g., via a bubbler) to allow for gas escape.
-
Irradiation: Irradiate the stirring solution with a 350–365 nm UV light source for 30–60 minutes[6].
-
Causality Check: The 365 nm wavelength specifically targets the diazirine's absorption maximum, inducing photolysis without heating the solution[3]. The expulsion of N2 gas indicates the successful generation of the carbene, which immediately reacts with the surrounding water/hydroxide to form an inert benzylic alcohol derivative.
-
-
Completion: The reaction is complete when gas evolution ceases.
Phase 3: Final Waste Segregation
-
Neutralization: Carefully adjust the pH of the photolyzed solution to a neutral range (pH 6–8) using dilute hydrochloric acid or citric acid, ensuring no sudden temperature spikes occur.
-
Disposal: Transfer the inert, neutralized aqueous waste to a properly labeled "Aqueous Hazardous Waste" container. If a co-solvent like THF was used in Phase 1, ensure the container is labeled for "Mixed Aqueous/Organic Hazardous Waste" and arrange for pickup by a licensed environmental disposal facility.
Emergency Procedures
-
Chemical Spills: Evacuate the immediate area. Do NOT use water directly on the neat chemical. Cover the spill with dry sand, earth, or a commercial acid-neutralizing absorbent (e.g., sodium carbonate-based). Carefully sweep the absorbed material using non-sparking tools into a dry plastic bucket and proceed with the Phase 1 hydrolysis protocol inside a fume hood.
-
Skin/Eye Exposure: Acyl chlorides cause severe, immediate chemical burns. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Seek emergency medical attention.
References
-
NextSDS. "4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl chloride - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
-
NextSDS. "326923-35-7 Primary - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL Safety Guidelines. Available at: [Link]
-
RSC Publishing. "Evaluation of fully-functionalized diazirine tags for chemical proteomic applications." Chemical Science. Available at: [Link]
-
National Institutes of Health (NIH). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." PMC. Available at:[Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
